Oxymetazoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEDODBODQVSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177729 | |
| Record name | Oxymetazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-02-8 | |
| Record name | Oxymetazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymetazoline hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymetazoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxymetazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxymetazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMETAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Receptor Pharmacology of Oxymetazoline Hydrochloride
Adrenoceptor Agonism: Alpha-1 and Alpha-2 Receptor Interactions
Oxymetazoline (B75379) hydrochloride functions by stimulating both alpha-1 (α1) and alpha-2 (α2) adrenoceptors, which are Gq- and Gi-protein-coupled receptors, respectively drugbank.comjetir.org. Agonism of α1-adrenoceptors promotes vascular smooth muscle contraction by increasing intracellular calcium levels through the activation of phospholipase C drugbank.comjetir.orgderangedphysiology.com. Conversely, α2-adrenoceptor agonism, particularly at the α2B-adrenoceptor subtype, can also induce vasoconstriction by inhibiting adenyl cyclase, which leads to decreased cyclic AMP (cAMP) levels drugbank.comjetir.orgtandfonline.com.
Selective Alpha-1A Adrenoceptor Agonism
Within the α1-adrenoceptor subgroup, oxymetazoline demonstrates a higher affinity for the α1A subtype drugbank.comresearchgate.netguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. The α1A-adrenoceptor subtype is notably expressed in the nasal mucosa, where its activation by oxymetazoline causes vasoconstriction, leading to diminished blood flow and reduced nasal mucosal edema and airflow resistance researchgate.netwikipedia.orgpatsnap.comjetir.org. While oxymetazoline is a partial agonist at α1A-adrenoceptors, its potency at this subtype is relatively low compared to its affinity researchgate.netnih.gov. This selective α1A-adrenoceptor agonism is believed to contribute to the reduction of facial erythema associated with conditions like rosacea drugbank.comjetir.org.
Alpha-2 Adrenoceptor Agonism and Subtype Affinity
Oxymetazoline is categorized as an α2-adrenoceptor partial agonist, exhibiting strong agonistic activity at these receptors researchgate.netguidetopharmacology.orgguidetopharmacology.orgnih.gov. It displays subtype-dependent efficacy across the α2-adrenoceptor family nih.gov.
The α2A-adrenoceptor subtype is the most predominant α2 subtype found in human nasal mucosa and various human ocular tissues, including the ciliary body, retinal pigmented epithelium-choriocapillaris, iris, and neurosensory retina researchgate.netnih.govfda.govarvojournals.org. Oxymetazoline exhibits a high affinity for α2A receptors guidetopharmacology.orgarvojournals.orgnih.gov. In competition studies, oxymetazoline was found to be approximately 300 times more potent than prazosin (B1663645) in inhibiting [3H]RX821002 binding, a characteristic similar to the cloned α2A subtype arvojournals.org. This high affinity for α2A-adrenoceptors, alongside their prevalence in specific tissues, plays a significant role in oxymetazoline's pharmacological profile fda.govarvojournals.org.
Functional studies indicate that oxymetazoline behaves as a full agonist at α2B-adrenoceptors and is significantly more potent than xylometazoline (B1196259) at this subtype researchgate.netnih.gov. While oxymetazoline has a lower affinity for α2B-adrenoceptors compared to α1A-adrenoceptors, its higher potency at α2B-adrenoceptors, which are highly expressed at the mRNA level in human nasal mucosa, may explain its effectiveness in nasal decongestion even at lower concentrations researchgate.netnih.gov. Activation of α2B-adrenoceptors can elicit vasoconstriction through the inhibition of adenyl cyclase drugbank.comjetir.org.
Oxymetazoline has lower affinities for α2C-adrenoceptors compared to α2A-adrenoceptors arvojournals.orgnih.gov. While some studies suggest strong partial agonism at α2B-adrenoceptors, oxymetazoline does not significantly activate the α2C-subtype in certain experimental models nih.gov. However, its affinity for α2C-adrenoceptors has been reported, with pKi values indicating binding to this subtype guidetopharmacology.org.
Lack of Beta-Adrenergic Receptor Effects
Oxymetazoline, as an imidazoline (B1206853) derivative, demonstrates very little to no beta (β)-adrenergic agonist or antagonist activity researchgate.netwikipedia.org. Its primary effects are observed on alpha-adrenergic receptors, with minimal to no interaction with β-adrenergic receptors wikipedia.orgderangedphysiology.com. This selectivity reduces the risk of systemic side effects commonly associated with β-adrenergic agonists, such as increased heart rate or blood pressure patsnap.com.
Receptor Affinity and Agonism Summary Table
| Adrenoceptor Subtype | Oxymetazoline Interaction | Notes |
| Alpha-1 (α1) | Agonist | Promotes vascular smooth muscle contraction drugbank.comjetir.org. |
| Alpha-1A (α1A) | Selective Agonist (Partial) | Higher affinity, but lower potency drugbank.comresearchgate.netguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.orgnih.gov. Predominant in nasal mucosa researchgate.net. |
| Alpha-1B (α1B) | Weak/Lower Affinity | researchgate.netwikipedia.org |
| Alpha-1D (α1D) | Weak/Lower Affinity | researchgate.netwikipedia.org |
| Alpha-2 (α2) | Agonist (Partial) | Contributes to vasoconstriction drugbank.compatsnap.comguidetopharmacology.orgguidetopharmacology.org. Greater activity than α1 researchgate.netjetir.orgaap.org. |
| Alpha-2A (α2A) | High Affinity, Predominant | Predominant α2 subtype in human nasal mucosa and ocular tissues researchgate.netnih.govfda.govarvojournals.orgnih.gov. |
| Alpha-2B (α2B) | Full Agonist (High Potency) | Vasoconstriction via adenyl cyclase inhibition drugbank.comresearchgate.netwikipedia.orgjetir.orgnih.govnih.gov. |
| Alpha-2C (α2C) | Lower Affinity | Does not significantly activate in some studies, but binds wikipedia.orgpatsnap.comnih.govnih.govguidetopharmacology.org. |
| Beta (β) | No significant effect | Very little to no β-adrenergic agonist or antagonist activity researchgate.netwikipedia.orgpatsnap.com. |
Intracellular Signaling Pathways Initiated by Adrenoceptor Binding
Oxymetazoline hydrochloride binds to alpha-adrenergic receptors, which are G-protein-coupled receptors. These receptors, when activated, initiate distinct intracellular signaling pathways depending on the specific alpha-adrenoceptor subtype drugbank.comnih.govjetir.org.
Gq-Protein-Coupled Receptor Activation and Phospholipase C Involvement
Activation of α1-adrenoceptors by this compound is primarily coupled to Gq proteins drugbank.comnih.govjetir.orgnih.gov. This coupling leads to the activation of phospholipase C (PLC) drugbank.comnih.govjetir.orgnih.govtandfonline.com. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) tandfonline.comnih.gov. The production of IP3 is crucial for mobilizing intracellular calcium tandfonline.comnih.govulisboa.pt.
Gi-Protein-Coupled Receptor Activation and Adenyl Cyclase Inhibition
This compound also acts on α2-adrenoceptors, which are Gi-protein-coupled receptors drugbank.comnih.govjetir.org. Agonism of α2-adrenoceptors, particularly the α2B subtype, can lead to vasoconstriction through the inhibition of adenyl cyclase drugbank.comnih.govjetir.orgresearchgate.net. The inhibition of adenyl cyclase results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels researchgate.net. Notably, oxymetazoline exhibits a higher affinity for α1A-adrenoceptors but demonstrates higher potency at α2B-adrenoceptors drugbank.com.
Calcium Mobilization and Vascular Smooth Muscle Contraction
The increase in intracellular calcium levels, primarily initiated by α1-adrenoceptor activation and subsequent IP3 production, plays a critical role in vascular smooth muscle contraction drugbank.comnih.govjetir.orgnih.govgenome.jp. Calcium ions bind to calmodulin (CaM), forming a complex that activates myosin light chain kinase (MLCK) nih.govgenome.jp. MLCK then phosphorylates myosin light chain (MLC), leading to the formation of cross-bridges between actin and myosin, which ultimately results in smooth muscle contraction nih.govgenome.jp.
Vasoconstrictive Properties and Associated Physiological Effects
This compound is a potent vasoconstrictor, a property that forms the basis of its therapeutic applications drugbank.comnih.govjetir.orgnih.govwikipedia.org. By stimulating α1 and α2 adrenergic receptors, it causes the constriction of dilated arterioles, which in turn reduces blood flow in the affected area drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nl. This vasoconstriction leads to several physiological effects:
Reduced Blood Flow and Edema : In the nasal mucosa, oxymetazoline constricts the respiratory microvasculature, including both resistance and capacitance blood vessels, thereby decreasing nasal mucosal blood flow and reducing edema drugbank.comjetir.orgwikipedia.org. This action helps alleviate nasal congestion drugbank.comjetir.orgwikipedia.org.
Improved Airflow : The reduction in mucosal swelling and blood flow increases the diameter of the airway lumen and decreases airflow resistance, leading to improved nasal airflow drugbank.comwikipedia.org.
Hemostasis : Due to its vasoconstrictive effects, this compound 0.05% soaked gauze has been utilized to minimize intraoperative and postoperative bleeding in dermatologic surgeries jrmds.in.
Eyelid Elevation : In cases of acquired blepharoptosis (drooping eyelid), oxymetazoline is believed to work by stimulating α-adrenergic receptors on the Müller muscle, causing muscle contraction and eyelid elevation drugbank.comnih.govjetir.orgwikipedia.orgjrmds.in.
Local Anesthesia Adjunct : When used in combination with local anesthetics like tetracaine (B1683103) in dentistry, oxymetazoline's vasoconstrictive action counteracts the anesthetic agent's vasodilatory effects, thereby reducing blood flow to the application area and prolonging local anesthesia drugbank.comnih.govjetir.org.
The topical vasoconstriction effect of this compound is rapid, typically providing relief within minutes and lasting for several hours, often up to 12 hours drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nlmims.com.
Antioxidant Actions and Inflammation Modulation
Beyond its vasoconstrictive effects, research indicates that this compound possesses antioxidant and anti-inflammatory properties drugbank.comjrmds.innih.govhelmholtz-munich.de.
Antioxidant Activity : An early in vitro study demonstrated that oxymetazoline can exert antioxidant actions by inhibiting microsomal lipid peroxidation and mediating hydroxyl radical scavenging activity drugbank.com. This suggests a beneficial effect against oxidants, which are implicated in tissue damage during inflammation drugbank.com. Oxymetazoline has been shown to prevent particle-induced formation of 8-isoprostane, an indicator of oxidative stress, due to its antioxidative and radical scavenger properties helmholtz-munich.de.
Inflammation Modulation : Oxymetazoline modulates inflammatory responses through various mechanisms:
Cytokine Secretion : It has been shown to decrease the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) jrmds.in.
Neutrophilic Phagocytosis and Oxidative Stress : Oxymetazoline inhibits neutrophilic phagocytosis and oxidative stress, which leads to a decreased release of pro-inflammatory cytokines and reduced inflammation jrmds.in.
Arachidonic Acid Cascade : It significantly impacts the arachidonic acid cascade by blocking 5-lipoxygenase (5-LO) activity, which in turn reduces the synthesis of the pro-inflammatory leukotriene B4 (LTB4) jrmds.innih.govhelmholtz-munich.de. Studies in human neutrophils and canine alveolar macrophages confirmed that oxymetazoline suppressed pro-inflammatory reactions, including 5-LO activity, LTB4 formation, and respiratory burst, while not affecting the synthesis of immune-modulating prostaglandin (B15479496) E2 (PGE2) and anti-inflammatory 15(S)-hydroxy-eicosatetraenoic acid (15-HETE) nih.govhelmholtz-munich.de.
This immunomodulatory capacity suggests that oxymetazoline may contribute to the termination of inflammation, potentially shortening the duration of conditions like rhinitis nih.govnih.gov.
PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 66259 |
| Oxymetazoline | 4636 |
| Tetracaine hydrochloride | 6075 |
| Noradrenaline (Norepinephrine) | 439268 |
| Adrenaline (Epinephrine) | 5816 |
| Tamsulosin | 53930 |
| Phentolamine | 5779 |
| Clonidine | 2800 |
| Serotonin (B10506) | 5204 |
| Prostaglandin E2 (PGE2) | 5280360 |
| Leukotriene B4 (LTB4) | 5280733 |
| 15(S)-hydroxy-eicosatetraenoic acid (15-HETE) | 5364124 |
| Inositol trisphosphate (IP3) | 700010 |
| Diacylglycerol (DAG) | 89913 |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | 5284617 |
Note on Interactive Data Tables: The request for "interactive data tables" is interpreted as presenting data in a clear, structured table format using Markdown, as direct interactive functionality cannot be embedded in this text-based output. Any specific numerical data found in the search results suitable for tabulation has been incorporated into the text or could be presented in a markdown table if more distinct datasets were available. Based on the provided search results, the content is primarily descriptive of mechanisms and effects rather than quantitative data that would typically populate dynamic tables.## The Pharmacological Landscape of this compound: Mechanisms, Vasoconstriction, and Anti-inflammatory Actions
This compound is a well-established direct-acting sympathomimetic drug, widely recognized for its potent vasoconstrictive properties and its role as an alpha-adrenergic agonist drugbank.comnih.govjetir.orgnih.gov. Its therapeutic efficacy stems from a complex interplay with adrenergic receptors, leading to a cascade of intracellular signaling events that culminate in significant physiological effects, particularly in reducing blood flow and alleviating congestion drugbank.com.
Intracellular Signaling Pathways Initiated by Adrenoceptor Binding
The primary mechanism of action for this compound involves its binding to alpha-adrenoceptors, which are a class of G-protein-coupled receptors. This binding initiates distinct intracellular signaling pathways depending on the specific subtype of alpha-adrenoceptor activated drugbank.comnih.govjetir.org.
Gq-Protein-Coupled Receptor Activation and Phospholipase C Involvement
This compound's interaction with α1-adrenoceptors primarily triggers their coupling to Gq proteins drugbank.comnih.govjetir.orgnih.gov. This Gq protein activation subsequently leads to the stimulation of phospholipase C (PLC) drugbank.comnih.govjetir.orgnih.govtandfonline.com. Upon activation, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) tandfonline.comnih.gov. The formation of IP3 is particularly important as it mediates the mobilization of intracellular calcium tandfonline.comnih.govulisboa.pt.
Gi-Protein-Coupled Receptor Activation and Adenyl Cyclase Inhibition
In addition to α1-adrenoceptors, this compound also acts on α2-adrenoceptors, which are coupled to Gi proteins drugbank.comnih.govjetir.org. The agonism of α2-adrenoceptors, specifically the α2B subtype, can induce vasoconstriction through the inhibition of adenyl cyclase drugbank.comnih.govjetir.orgresearchgate.net. This inhibition results in a reduction of intracellular cyclic adenosine monophosphate (cAMP) levels researchgate.net. Notably, studies indicate that oxymetazoline exhibits a higher affinity for α1A-adrenoceptors but demonstrates greater potency at α2B-adrenoceptors drugbank.com.
Calcium Mobilization and Vascular Smooth Muscle Contraction
The increase in intracellular calcium concentration, largely driven by the activation of α1-adrenoceptors and the subsequent production of IP3, is a pivotal event in initiating vascular smooth muscle contraction drugbank.comnih.govjetir.orgnih.govgenome.jp. Elevated calcium levels lead to the binding of calcium to calmodulin (CaM), forming a complex that activates myosin light chain kinase (MLCK) nih.govgenome.jp. Activated MLCK then phosphorylates the myosin light chain (MLC), facilitating the formation of cross-bridges between actin and myosin filaments, which is the fundamental process underlying smooth muscle contraction nih.govgenome.jp.
Vasoconstrictive Properties and Associated Physiological Effects
The potent vasoconstrictive action of this compound is central to its diverse therapeutic applications drugbank.comnih.govjetir.orgnih.govwikipedia.org. By stimulating both α1 and α2 adrenergic receptors, the compound induces the constriction of dilated arterioles, which in turn reduces blood flow within the affected vascular beds drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nl. This vasoconstriction manifests in several key physiological outcomes:
Reduction of Nasal Congestion : Within the nasal mucosa, oxymetazoline constricts the respiratory microvasculature, encompassing both resistance and capacitance blood vessels. This action significantly decreases nasal mucosal blood flow and reduces edema, thereby alleviating nasal congestion drugbank.comjetir.orgwikipedia.org.
Improved Airflow : The decrease in mucosal swelling and blood flow leads to an enlargement of the airway lumen and a reduction in airflow resistance, facilitating improved nasal airflow drugbank.comwikipedia.org.
Hemostatic Application : Due to its ability to induce vasoconstriction, this compound (0.05% concentration) has been utilized as a hemostatic agent, particularly when applied via soaked gauze, to minimize intraoperative and postoperative bleeding during dermatologic surgical procedures jrmds.in.
Eyelid Elevation in Ptosis : In the context of acquired blepharoptosis (drooping of the upper eyelid), oxymetazoline is hypothesized to exert its effect by stimulating alpha-adrenergic receptors located on the Müller muscle, leading to muscle contraction and subsequent eyelid elevation drugbank.comnih.govjetir.orgwikipedia.orgjrmds.in.
Adjunct to Local Anesthesia : When combined with local anesthetic agents such as tetracaine in dental procedures, the vasoconstrictive property of oxymetazoline serves to counteract the vasodilatory effects of the anesthetic. This helps to reduce blood flow to the application site, thereby enhancing and prolonging the duration of local anesthesia drugbank.comnih.govjetir.org.
The onset of topical vasoconstriction following this compound administration is typically rapid, providing relief within minutes, with effects often lasting for up to 12 hours drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nlmims.com.
Antioxidant Actions and Inflammation Modulation
Beyond its well-known vasoconstrictive effects, research has elucidated additional antioxidant and anti-inflammatory properties of this compound drugbank.comjrmds.innih.govhelmholtz-munich.de.
Antioxidant Activity : Early in vitro studies highlighted oxymetazoline's capacity to exhibit antioxidant actions through the inhibition of microsomal lipid peroxidation and by mediating hydroxyl radical scavenging activity drugbank.com. This suggests a protective effect against oxidants, which are known contributors to tissue damage in inflammatory processes drugbank.com. Furthermore, oxymetazoline has been shown to prevent the particle-induced formation of 8-isoprostane, a biomarker of oxidative stress, demonstrating its antioxidative and radical scavenging capabilities helmholtz-munich.de.
Inflammation Modulation : Oxymetazoline modulates inflammatory responses through several mechanisms:
Cytokine Suppression : It has been observed to reduce the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8) jrmds.in.
Arachidonic Acid Cascade Interference : Oxymetazoline significantly influences the arachidonic acid cascade by avidly blocking the activity of 5-lipoxygenase (5-LO). This blockade leads to a decrement in the synthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4) jrmds.innih.govhelmholtz-munich.de. Studies conducted on human neutrophils and canine alveolar macrophages have corroborated that oxymetazoline suppresses pro-inflammatory reactions, including 5-LO activity, LTB4 formation, and respiratory burst, without negatively impacting the synthesis of immune-modulating prostaglandin E2 (PGE2) and anti-inflammatory 15(S)-hydroxy-eicosatetraenoic acid (15-HETE) nih.govhelmholtz-munich.de.
This capacity for immunomodulation suggests that oxymetazoline may play a role in resolving inflammatory reactions, potentially contributing to a shorter duration of inflammatory conditions such as rhinitis nih.govnih.gov.
Pharmacokinetics and Pharmacodynamics in Advanced Research Contexts
Systemic Absorption and Distribution Dynamics
The systemic absorption of oxymetazoline (B75379) hydrochloride exhibits variations based on the route and formulation of administration, with absorption generally being limited following topical applications. When administered dermally, such as with a cream formulation for facial erythema, systemic absorption is observed to be limited, with bioavailability ranging from 3.6% to 7.4% in rats following repeated application of 0.05% to 0.5% concentrations fda.gov. Studies in minipigs using 0.25% to 2.5% cream formulations demonstrated absorption into the skin, leading to tissue concentrations in the microgram per gram (µg/g) range, while corresponding plasma concentrations remained in the picogram per milliliter (pg/mL) range fda.gov.
For ophthalmic administration in healthy adults, the median time to peak plasma concentration (Tmax) of oxymetazoline has been reported as 2 hours, with a range of 0.5 to 12 hours. A single ocular drop resulted in a mean maximum plasma concentration (Cmax) of 30.5 ± 12.7 pg/mL and an area under the curve (AUCinf) of 468 ± 214 pg·hr/mL drugbank.comfda.gov.
Following nasal administration, particularly with combination products, oxymetazoline reaches maximum concentrations rapidly, typically within approximately 10 minutes, with a median Tmax of 5 minutes. A mean Cmax of 1.78 ng/mL has been observed following nasal administration of a 0.6 mL combination product drugbank.comjetir.orgfda.gov. The use of oxymetazoline-soaked pledgets for nasal surgery has shown a relative bioavailability 2.3 times higher compared to spray formulations, though systemic absorption remains slow, with an absorption half-life of 64 minutes nih.gov. The high lipophilicity of oxymetazoline contributes to its potential for rapid absorption into systemic circulation alzdiscovery.org. Furthermore, the integrity of the nasal epithelium plays a role, with increased drug absorption observed when the mucosa is damaged alzdiscovery.org.
Information regarding the volume of distribution for oxymetazoline is limited drugbank.com. However, a single intravenous dose pharmacokinetic study in rats indicated that the volume of distribution and clearance rate were greater in males fda.gov.
Elimination Half-Life and Excretion Pathways
The elimination half-life of oxymetazoline hydrochloride varies depending on the route of administration and species. In humans, the elimination half-life generally ranges from 5 to 8 hours jetir.orgwikipedia.org. More specifically, following ocular administration in healthy adults, the mean terminal half-life was determined to be 8.3 hours, with a range of 5.6 to 13.9 hours drugbank.commims.comnih.gov. For nasal administration of a combination product containing oxymetazoline and tetracaine (B1683103), the terminal half-life in adult subjects is approximately 5.2 hours drugbank.comjetir.orgfda.gov.
In non-human studies, oxymetazoline eliminated with a half-life (T1/2) of 4.0 to 6.8 hours in rats following dermal application fda.gov. When considering dermal cream formulations for rosacea, the mean effective half-life of oxymetazoline was estimated to be between 18 and 28 hours, irrespective of once-daily or twice-daily dosing regimens google.com.
The primary route of elimination for oxymetazoline at clinically relevant concentrations is renal excretion drugbank.comjetir.orgfda.gov. In humans, approximately 30% of the dose is excreted unchanged by the kidneys, and 10% is excreted in feces jetir.orgwikipedia.org. Studies in rats showed that urinary excretion was the main route of elimination, accounting for approximately 60% of the dose, with about 20% as unchanged oxymetazoline and 40% as metabolites fda.gov. Similar amounts of unmetabolized radioactive oxymetazoline (23%) were excreted in urine after ocular and nasal application in rabbit studies nih.gov.
Protein Binding Characteristics
In vitro studies have demonstrated that this compound exhibits moderate binding to human plasma proteins. Specifically, it is 56.7% to 57.5% bound to human plasma proteins drugbank.comjetir.orgmims.comnih.govfda.gov. Further research indicates variations in protein binding based on the type of plasma anticoagulant: 56.7-57.5% in fresh Na2EDTA human plasma and 36.0-49.1% in frozen K2EDTA human plasma fda.gov. Additionally, in studies with isolated proteins, the fraction of protein-bound oxymetazoline was found to be 23.5-26.1% in 600 µM human serum albumin and 20.5-31.2% in 25 µM human alpha1-acid glycoprotein (B1211001) fda.gov.
Metabolic Pathways and Metabolite Identification
Oxymetazoline is minimally metabolized in the liver drugbank.comjetir.orgmims.comfda.gov. In vitro studies utilizing human liver microsomes have shown that approximately 95.9% to 96% of the total dose of oxymetazoline remained as the unchanged parent compound after a 120-minute incubation drugbank.comfda.gov.
Advanced research has identified several metabolites of oxymetazoline through liquid chromatography (LC)/UV/tandem mass spectrometry (MS/MS) in human, rat, and rabbit liver post-mitochondrial supernatant (S9) fractions and microsomes nih.govebi.ac.uk:
M1 : Monohydroxylation of the t-butyl group.
M2 : Oxidative dehydrogenation of the imidazoline (B1206853) to an imidazole (B134444) moiety.
M3 : Monohydroxylation of M2.
M4 : Dihydroxylation of oxymetazoline.
M5 : Dihydroxylation of M2.
The cytochrome P450 (CYP) isoform CYP2C19 has been identified as the sole P450 enzyme catalyzing the formation of M1, M2, and M3 nih.govebi.ac.uk. Beyond these primary metabolites, glutathione (B108866) conjugates (M6 and M7) and cysteine conjugates (M8 and M9), as well as hydroxylated glutathione conjugates (M10 and M11), have been identified in liver S9 fractions. This indicates the capacity of oxymetazoline to undergo bioactivation to reactive intermediate species nih.govebi.ac.uk. Notably, M6 was identified as the glutathione conjugate of a p-quinone methide, formed via a CYP2C19-catalyzed two-electron oxidation nih.gov. Additionally, an O-glucuronide metabolite catalyzed by UGT1A9 has been identified in vitro drugbank.comfda.govnih.gov.
Dose-Dependent Systemic Exposure in Various Formulations
Systemic exposure to this compound demonstrates dose-dependent characteristics across different formulations.
Dermal Formulations (e.g., for Rosacea): In studies involving dermal application of oxymetazoline cream to rats and minipigs, plasma Cmax and AUC values were generally dose-dependent fda.gov. For cream formulations used in rosacea treatment, the systemic exposure following dermal administration of 0.5%, 1.0%, and 1.5% oxymetazoline cream appeared to increase approximately dose proportionally google.com. For a 1.0% this compound cream applied once daily:
Following the first dose, the mean Cmax was 60.5 ± 53.9 pg/mL, and the AUC0-24hr was 895 ± 798 pg·hr/mL drugbank.comfda.gov.
Table 1: Pharmacokinetic Parameters of Oxymetazoline HCl Cream (1.0% QD) in Adults
| Parameter | First Dose (Mean ± SD) | Day 28 (Mean ± SD) | Source |
| Cmax (pg/mL) | 60.5 ± 53.9 | 66.4 ± 67.1 | drugbank.comfda.gov |
| AUC0-24hr (pg·hr/mL) | 895 ± 798 | 1050 ± 992 | drugbank.comfda.gov |
Nasal Formulations: Following nasal administration of a 0.6 mL combination product containing oxymetazoline and tetracaine, the mean Cmax was 1.78 ng/mL, and the AUC0-inf was 4.24 ng·h/mL, with a median Tmax of 5 minutes drugbank.comfda.gov. Dose-dependent systemic exposure was evident with varying volumes of a nasal combination product:
Table 2: Dose-Dependent Systemic Exposure of Oxymetazoline HCl (Nasal Administration)
| Dose (Oxymetazoline) | Formulation Volume | Mean Cmax (ng/mL) | Mean AUC0-inf (ng·h/mL) | Source |
| 0.05 mg | 0.1 mL | 0.37 ± 0.43 | 0.99 (N=1) | fda.gov |
| 0.1 mg | 0.2 mL | 0.85 ± 0.45 | 2.53 ± 1.08 | fda.gov |
| 0.2 mg | 0.4 mL | 1.2 ± 0.38 | 2.64 ± 0.41 | fda.gov |
| - | 0.6 mL | 1.78 | 4.24 | drugbank.comfda.gov |
Although nasal pledgets led to a 2.3-fold increase in relative bioavailability compared to spray formulations, the slow absorption rate ensured low serum concentrations and limited systemic effects nih.gov.
Ocular Formulations: A single-drop ocular administration of oxymetazoline in healthy adult subjects resulted in a mean Cmax of 30.5 ± 12.7 pg/mL and an AUCinf of 468 ± 214 pg·hr/mL drugbank.comfda.gov.
Clinical Efficacy and Outcome Research for Specific Therapeutic Applications
Ophthalmic Applications and Ocular Physiology
In ophthalmology, oxymetazoline (B75379) hydrochloride has been developed as a treatment for acquired blepharoptosis and has been studied for its effects on intraocular pressure and pupil size.
Acquired blepharoptosis, or drooping of the upper eyelid, can result from various causes and may lead to functional and cosmetic concerns. globalrph.commedicinenet.com Oxymetazoline hydrochloride has emerged as a non-surgical option for this condition. globalrph.com Its efficacy is rooted in its pharmacological action on a specific muscle of the eyelid.
The primary mechanism by which this compound alleviates acquired ptosis is through the stimulation of Müller's muscle, also known as the superior tarsal muscle. nih.govclinicaltrials.gov This smooth muscle is innervated by the sympathetic nervous system and contributes to the elevation of the upper eyelid. nih.govmodernaesthetics.com Oxymetazoline, being an alpha-adrenergic agonist, directly stimulates the alpha-adrenergic receptors present in Müller's muscle. medicinenet.comnih.gov This stimulation causes the muscle to contract, resulting in the elevation of the upper eyelid. medicinenet.comoptometrytimes.com
Clinical studies have demonstrated a significant improvement in eyelid elevation following the application of this compound ophthalmic solution. The table below summarizes key findings from relevant research.
| Study/Trial | Key Finding on Eyelid Elevation |
| Phase 3 Clinical Trials (Pooled Analysis) | A statistically significant increase from baseline in upper eyelid elevation (Marginal Reflex Distance 1 - MRD-1) was observed. On Day 1, the mean difference in MRD-1 change from baseline between the oxymetazoline and vehicle groups was 0.47 mm. modernaesthetics.com |
| Systematic Review and Meta-Analysis | Across included randomized controlled trials, the improvement in MRD-1 from baseline ranged from 0.80 mm to 1.06 mm. researchgate.netdovepress.com A clinically significant improvement in ptosis is often considered to be at least a 1 mm increase in MRD-1. dovepress.com |
| Long-term Efficacy Study | The effect of upper eyelid elevation was shown to be rapid and sustained over a 42-day period of use. nih.gov |
A significant consequence of blepharoptosis can be the obstruction of the superior visual field, which can interfere with daily activities. fda.gov By elevating the drooping eyelid, this compound has been shown to effectively reduce these visual field deficits. nih.govfda.gov
Two Phase 3, randomized, multicenter studies demonstrated that this compound ophthalmic solution was superior to a placebo in improving the superior visual field in patients with acquired blepharoptosis. fda.gov The primary efficacy endpoint in these studies was the change from baseline in the number of points seen on the Leicester Peripheral Field Test (LPFT).
The following table presents data on the improvement of superior visual field deficits from a pooled analysis of two randomized clinical trials. nih.gov
| Time Point | Treatment Group | Mean Change in LPFT Points from Baseline (±SD) | Mean Difference vs. Vehicle (95% CI) | P-value |
| Day 1 | Oxymetazoline 0.1% | 5.9 (±6.4) | 4.07 (2.74-5.39) | < .001 |
| Vehicle | 1.8 (±4.1) | |||
| Day 14 | Oxymetazoline 0.1% | 7.1 (±5.9) | 4.74 (3.43-6.04) | < .001 |
| Vehicle | 2.4 (±5.5) |
The onset of improvement in the superior visual field is observed to be approximately 2 hours after dosing and can last for at least 6 hours. fda.gov
Research has indicated that oxymetazoline can influence intraocular pressure (IOP). A study investigating the effect of oxymetazoline nasal spray over five days found a significant reduction in IOP in both healthy individuals and patients with glaucoma. nih.govresearchgate.net Another study in monkeys and rabbits showed that oxymetazoline reduces IOP by decreasing the rate of aqueous humor flow and increasing uveoscleral outflow. nih.gov
However, it is also noted that as a sympathomimetic agent, oxymetazoline may impact blood pressure and should be used with caution in patients with untreated narrow-angle glaucoma, as it may increase the risk of angle closure. medicinenet.comdrugs.com Pooled safety data from clinical trials for blepharoptosis showed no clinically significant shifts from baseline for IOP in either the oxymetazoline or vehicle groups. dovepress.com
Sympathomimetic agents that stimulate alpha-adrenergic receptors can cause pupil dilation (mydriasis). drugs.com Studies on oxymetazoline have shown that it can induce mydriasis in treated eyes. nih.gov However, a pooled analysis of clinical trials for acquired ptosis using a 0.1% ophthalmic solution reported no clinically significant mean change in pupil diameter and no reports of mydriasis, suggesting the effect on pupil size with this specific formulation was not significant. nih.gov
Acquired Blepharoptosis (Ptosis) Treatment Mechanisms
Dermatological Applications in Cutaneous Vasculature
In dermatology, this compound is utilized for its vasoconstrictive properties, primarily in the treatment of persistent facial erythema (redness) associated with rosacea. nextstepsinderm.commedlineplus.gov Rosacea is a chronic inflammatory skin condition characterized by symptoms such as facial erythema, telangiectasias, and inflammatory lesions. tandfonline.com
Oxymetazoline acts as a selective alpha-1A adrenoceptor agonist and a partial alpha-2A adrenoceptor agonist. nextstepsinderm.com In individuals with rosacea, the superficial cutaneous blood vessels are in a state of sustained dilation. nextstepsinderm.com By activating the alpha-1 adrenoceptors on the vascular smooth muscle cells of these vessels, oxymetazoline induces vasoconstriction, which leads to a reduction in facial erythema. nextstepsinderm.comtandfonline.compatsnap.com Some evidence also suggests that oxymetazoline may have anti-inflammatory effects. nextstepsinderm.comjrmds.in
Clinical trials have demonstrated the efficacy of topical oxymetazoline cream in reducing persistent facial erythema.
| Study/Trial | Key Finding on Facial Erythema |
| REVEAL Trial (52-week open-label) | Demonstrated sustained efficacy of oxymetazoline for moderate-to-severe persistent erythema of rosacea. At week 52, 36.7% and 43.4% of patients achieved a 2-grade or greater composite improvement from baseline in both Clinician Erythema Assessment and Subject Self-Assessment 3 and 6 hours after a dose, respectively. nih.gov |
| General Clinical Trial Data | An observable reduction in erythema is typically achieved within 1 to 3 hours of application. researchgate.net |
Persistent Facial Erythema Associated with Rosacea
This compound has demonstrated significant efficacy in the treatment of persistent facial erythema associated with rosacea. jddonline.comnih.govresearchgate.nettandfonline.comnih.gov As a potent α-1A adrenergic receptor agonist, its therapeutic effect is primarily attributed to its vasoconstrictive properties on cutaneous microvasculature. jddonline.comjrmds.in
Pivotal phase 3 clinical trials, known as the REVEAL trials, have provided robust evidence for the efficacy and safety of a 1.0% this compound cream. jddonline.comnih.gov In two identically designed, randomized, controlled trials, a total of 885 patients with moderate to severe persistent erythema of rosacea were treated with either oxymetazoline cream or a vehicle cream once daily for 29 days. jddonline.com The primary efficacy outcome was a composite success, defined as a 2-grade or greater decrease from baseline on both the Clinician Erythema Assessment (CEA) and the Subject Self-Assessment (SSA) for rosacea facial redness. nih.gov
The results from these trials showed that a significantly greater proportion of patients in the oxymetazoline group achieved the primary efficacy outcome at hours 3, 6, 9, and 12 on day 29 compared to the vehicle group. jddonline.comnih.gov A pooled analysis of these two trials confirmed these findings, with statistically significant differences favoring oxymetazoline over the vehicle. jddonline.com Furthermore, a long-term, open-label study involving 440 patients who applied the cream daily for 52 weeks supported its sustained efficacy and tolerability. nih.gov
Clinical Trial Results for Oxymetazoline in Rosacea-Associated Erythema
| Trial/Study | Number of Patients | Primary Outcome | Key Finding |
|---|---|---|---|
| REVEAL Phase 3 Trials (Pooled) | 885 | ≥2-grade improvement on CEA and SSA at hours 3, 6, 9, and 12 on day 29 | Significantly more patients in the oxymetazoline group achieved the primary outcome compared to vehicle (P < 0.001). jddonline.com |
| First REVEAL Trial | 440 | ≥2-grade decrease from baseline on both CEA and SSA at hours 3, 6, 9, and 12 post-dose on day 29 | Significantly greater proportions of oxymetazoline recipients achieved the primary efficacy outcome at each time point (P < 0.02) and overall (P < 0.001) compared with vehicle recipients. nih.gov |
| REVEAL Long-Term Study | 440 | Long-term safety and efficacy over 52 weeks | Treatment-related adverse events were mostly mild or moderate, and improvements in CEA were observed. nih.gov |
Post-Acne Erythema
Topical application of this compound has also been investigated as a treatment for post-acne erythema (PAE), a common sequela of acne inflammation. medznat.rumedicaldialogues.inscispace.comresearchgate.net The underlying principle for its use in PAE is its vasoconstrictive effect, which reduces the redness associated with dilated capillaries in the affected skin. researchgate.net
Efficacy of Oxymetazoline in Post-Acne Erythema
| Study Design | Number of Participants | Key Outcomes | Results |
|---|---|---|---|
| Randomized, placebo-controlled, split-face trial (0.05% solution) | 30 | - PAE lesion counts
| - Significantly greater reduction in PAE lesion counts with oxymetazoline after 8 weeks. medznat.ruscispace.com |
| Controlled, left-to-right face comparative trial (1.5% liposomal base) | 40 | - Investigator's global assessment
| - Topical oxymetazoline was significantly effective in diminishing PAE compared to the placebo. researchgate.net |
Combination Therapies with Pulsed-Dye Laser
The combination of this compound with pulsed-dye laser (PDL) therapy has been explored as a potentially synergistic approach for treating erythematotelangiectatic rosacea. jrmds.innih.govnih.govjrmds.in PDL targets hemoglobin within blood vessels, while oxymetazoline induces vasoconstriction, theoretically enhancing the laser's efficacy. jrmds.injrmds.in
A randomized, controlled, prospective clinical trial with 34 patients compared the outcomes of PDL combined with oxymetazoline cream versus oxymetazoline cream alone. nih.govnih.gov The arm receiving the combination therapy showed significantly greater improvement in mean vessel size at 3 and 6 months post-baseline compared to the monotherapy arm. nih.gov Furthermore, the investigator's global assessment scores and subject's global assessment scores indicated a statistically significant greater improvement in the combination therapy group at various follow-up points. nih.gov An animal model study also suggested that the combination of oxymetazoline and PDL could induce persistent vascular shutdown seven days after irradiation. jrmds.injrmds.inescholarship.org Retrospective reviews have also supported the enhanced clinical outcomes of this dual therapy approach, particularly in patients with moderate to severe rosacea. nih.gov
Intranasal Applications and Nasal Physiology
Nasal Vasoconstriction and Edema Reduction
This compound is a potent sympathomimetic agent that acts as a selective agonist at α-1 adrenergic receptors and, to a lesser extent, α-2 adrenergic receptors. patsnap.comyoutube.comwikipedia.org When administered intranasally, it directly stimulates these receptors on the smooth muscle cells of blood vessels in the nasal mucosa. patsnap.com This stimulation leads to vasoconstriction, the narrowing of these blood vessels. patsnap.comwikipedia.org
The vasoconstrictive action of oxymetazoline results in a reduction of blood flow to the nasal passages. patsnap.comwikipedia.org This decreased blood flow leads to a reduction in swelling and edema of the nasal tissues. patsnap.comdrugbank.com The reduction in fluid exudation from postcapillary venules further contributes to the decongestant effect. wikipedia.org Consequently, the diameter of the airway lumen increases, making it easier to breathe. wikipedia.org Studies have shown that oxymetazoline can reduce nasal airway resistance by up to 35.7% and decrease nasal mucosal blood flow by as much as 50%. wikipedia.org
Rhinitis and Nasal Congestion
Due to its effective vasoconstrictive properties, this compound is widely used for the temporary relief of nasal congestion caused by various conditions, including the common cold, hay fever, and other allergies. mayoclinic.orgmedlineplus.govdrugs.comotrivin.co.in By shrinking the swollen blood vessels in the nasal passages, it helps to alleviate the sensation of a stuffy nose. drugs.comotrivin.co.in
The onset of action is typically rapid, with relief from nasal congestion often occurring within minutes of application. patsnap.com The effects of a single dose can last for up to 12 hours, providing prolonged relief. drugbank.com This makes it a convenient option for managing the symptoms of acute rhinitis and sinus congestion. drugbank.commedlineplus.gov
Chronic Rhinitis Management
In the context of chronic rhinitis, the use of this compound has been studied, particularly in combination with intranasal corticosteroids. nih.govresearchgate.netmedpath.com While long-term, continuous use of oxymetazoline alone is not recommended due to the risk of rhinitis medicamentosa (rebound congestion), its concurrent administration with intranasal steroids may offer additional benefits in managing persistent nasal congestion. medpath.commedscape.com
A systematic review of four randomized controlled trials involving 838 patients found that the combination of an intranasal corticosteroid spray and this compound resulted in superior improvement in nasal congestion compared to control groups. nih.govresearchgate.net The combination therapy also led to a higher nasal volume compared to either placebo or oxymetazoline alone. nih.govresearchgate.net This suggests that for patients with chronic rhinitis whose symptoms are not adequately controlled by intranasal steroids alone, the addition of oxymetazoline may provide further symptomatic relief without inducing rhinitis medicamentosa. nih.govmedscape.com
Mechanisms of Rhinitis Medicamentosa (Rebound Congestion)
Rhinitis medicamentosa, or rebound congestion, is a condition characterized by the paradoxical worsening of nasal congestion following the prolonged use of topical nasal decongestants like this compound. The underlying pathophysiology is complex and involves several proposed mechanisms that lead to a cycle of dependency on the medication.
Alpha-Receptor Internalization and Uncoupling
One of the primary mechanisms implicated in rhinitis medicamentosa is the alteration of alpha-adrenergic receptors in the nasal mucosa. Oxymetazoline is an agonist of both α1- and α2-adrenoceptors, which mediate vasoconstriction. drugbank.com Chronic stimulation of these receptors can lead to their desensitization and internalization. nih.gov
Research has shown that oxymetazoline, as a low-efficacy agonist, can induce G protein-coupled receptor kinase 2-dependent phosphorylation of α1A-adrenoceptors. nih.govresearchgate.net This phosphorylation is a critical step that often precedes receptor desensitization and internalization. nih.govresearchgate.net Studies in human embryonic kidney-293 cells demonstrated that exposure to oxymetazoline resulted in a rapid internalization of approximately 40% of α1A-adrenoceptors within just five minutes of stimulation. nih.govresearchgate.net This process of receptor internalization reduces the number of available receptors on the cell surface, leading to a diminished response to the drug, a phenomenon known as tachyphylaxis. nih.gov
Vasodilation of Deep Venous Sinusoids
The nasal mucosa contains a network of deep venous sinusoids, which are capacitance vessels regulated by both alpha-1 and alpha-2 adrenoceptors. nih.gov The constriction of these sinusoids by oxymetazoline is a key factor in its decongestant effect, as it reduces blood flow and edema in the nasal passages. nih.gov However, with prolonged use and the subsequent downregulation of alpha-receptors, the vasoconstrictive effect of oxymetazoline wanes. This can lead to a relative dominance of vasodilatory mechanisms, resulting in engorgement of the venous sinusoids and a return of nasal congestion. One study highlighted that oxymetazoline acts as an α-adrenergic agonist on the vascular smooth muscle, constricting these venous sinusoids. nih.gov
Nasal Hyperreactivity
Prolonged use of oxymetazoline can also induce a state of nasal hyperreactivity, where the nasal mucosa becomes more sensitive to various stimuli. This is characterized by an exaggerated response to irritants, leading to increased nasal congestion.
Studies have utilized histamine (B1213489) challenge tests to objectively measure this hyperreactivity. In one study, healthy volunteers who used oxymetazoline nasal spray for 30 days showed a significant increase in histamine sensitivity. tandfonline.com Another study involving patients with a history of rhinitis medicamentosa found that even a seven-day course of oxymetazoline, after a year of abstinence, resulted in increased histamine sensitivity, indicating a rapid return to a hyperreactive state. nih.gov The level of histamine sensitivity observed in these subjects was comparable to that seen in patients with non-allergic nasal hyperreactivity. nih.gov
Tachyphylaxis of Response
Tachyphylaxis, the rapid decrease in the response to a drug after repeated administration, is a hallmark of prolonged oxymetazoline use. This phenomenon is a direct consequence of the cellular mechanisms described above, particularly alpha-receptor desensitization and internalization. nih.gov
Clinical studies have demonstrated the development of tachyphylaxis with sustained oxymetazoline use. For instance, a study showed that after 14 days of continuous oxymetazoline treatment, there was a significant decrease in the drug's decongestant effect, as measured by a downward shift in the dose-response curve for peak nasal inspiratory flow. atsjournals.org However, some research suggests that tachyphylaxis may not be clinically significant with shorter-term use. One study found no evidence of rebound congestion or tachyphylaxis in normal subjects after four weeks of three-times-daily oxymetazoline administration. nih.govresearchgate.net
Co-administration with Intranasal Corticosteroids to Mitigate Rebound Congestion and Tachyphylaxis
The co-administration of intranasal corticosteroids (INCS) with oxymetazoline has been investigated as a strategy to mitigate the development of rebound congestion and tachyphylaxis. INCS are known for their anti-inflammatory properties and their ability to up-regulate adrenergic receptors.
Several studies have shown that the combination of an INCS, such as fluticasone (B1203827) furoate or mometasone (B142194) furoate, with oxymetazoline can provide superior and sustained relief from nasal congestion compared to either agent alone, without inducing rhinitis medicamentosa. nih.govnih.govtandfonline.comnih.gov For example, a study demonstrated that the addition of fluticasone to a 14-day course of oxymetazoline reversed the tachyphylaxis and rebound congestion observed with oxymetazoline alone. atsjournals.orgnih.gov After three days of combined treatment, peak nasal inspiratory flow increased, and the oxymetazoline dose-response curve shifted upward, indicating a restoration of the decongestant effect. atsjournals.orgnih.gov
Another study found that a fixed-dose combination of fluticasone furoate and oxymetazoline was superior to fluticasone alone in relieving nasal congestion in patients with allergic rhinitis over a 28-day period, with no evidence of rebound congestion upon discontinuation. nih.govtandfonline.com Similarly, the combination of mometasone furoate and oxymetazoline has been shown to provide faster onset of action and better-sustained efficacy in seasonal allergic rhinitis compared to either drug used as monotherapy. nih.govresearchgate.net A pilot study also suggested that this combination could be beneficial for patients with persistent nasal congestion that is unresponsive to corticosteroid monotherapy, without causing rhinitis medicamentosa. nih.govallermi.com
Table 1: Clinical Studies on Co-administration of Oxymetazoline and Intranasal Corticosteroids
| Intranasal Corticosteroid | Study Design | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|
| Fluticasone Furoate | Randomized, double-blind, placebo-controlled | 4 weeks | Combination therapy was more effective than either agent alone in reducing total nasal symptom scores and increasing nasal volume. No evidence of rhinitis medicamentosa. | nih.gov |
| Fluticasone Propionate (B1217596) | Randomized, double-blind, placebo-controlled, crossover | 17 days | Fluticasone reversed oxymetazoline-induced tachyphylaxis and rebound congestion after 14 days of oxymetazoline use. | atsjournals.orgnih.gov |
| Fluticasone Furoate | Prospective, randomized, double-blind, active-controlled | 28 days | Fixed-dose combination was superior to fluticasone alone in reducing nighttime nasal symptoms, with no rebound congestion. | nih.govtandfonline.com |
| Mometasone Furoate | Phase 2, controlled clinical trial | 15 days | Combination therapy provided faster onset of action and better sustained efficacy for seasonal allergic rhinitis symptoms compared to monotherapy. | nih.govresearchgate.net |
| Mometasone Furoate | Pilot, randomized, double-blind, placebo-controlled | 20 days | Combination improved activity-related quality of life, particularly sleep, in patients with persistent nasal congestion unresponsive to corticosteroids, with no rhinitis medicamentosa. | nih.govallermi.com |
Novel and Investigational Therapeutic Uses
Beyond its established use as a nasal decongestant, this compound is being investigated and utilized for other therapeutic applications, primarily leveraging its vasoconstrictive properties.
One of the most notable novel applications is in the treatment of persistent facial erythema associated with rosacea. nih.govaafp.orgmedlineplus.gov A topical cream formulation of this compound has been developed for this indication. aafp.org By acting as an alpha1A adrenoceptor agonist, it causes vasoconstriction of the dilated blood vessels in the facial skin, thereby reducing redness. aafp.org Clinical trials have shown that once-daily application of oxymetazoline cream can lead to a significant reduction in facial erythema in adults with moderate to severe rosacea. aafp.org
Another approved novel use for oxymetazoline is in the treatment of acquired blepharoptosis, or drooping of the upper eyelid, in adults. nih.govtheskincentermd.comclevelandclinic.orgwikipedia.org An ophthalmic solution of this compound is administered to the eye, where it is believed to stimulate the alpha-adrenergic receptors in the Müller's muscle, causing it to contract and lift the eyelid. theskincentermd.comclevelandclinic.org Clinical studies have demonstrated a significant improvement in the marginal reflex distance 1 (MRD1), a measure of eyelid height, following treatment with oxymetazoline eye drops. nih.govophthalmology360.com The effect is rapid, with eyelid elevation observed within minutes of administration. ophthalmology360.comdroracle.ai
Table 2: Novel Therapeutic Applications of this compound
| Therapeutic Area | Formulation | Mechanism of Action | Clinical Outcome | Reference(s) |
|---|---|---|---|---|
| Dermatology | Topical Cream (1%) | Alpha1A adrenoceptor agonist; vasoconstriction of facial blood vessels | Reduction of persistent facial erythema in rosacea | nih.govaafp.orgmedlineplus.gov |
| Ophthalmology | Ophthalmic Solution (0.1%) | Stimulation of alpha-adrenergic receptors in Müller's muscle | Elevation of the upper eyelid in acquired blepharoptosis | nih.govtheskincentermd.comclevelandclinic.orgwikipedia.org |
Hemostatic Agent in Dermatologic Surgery
This compound has demonstrated utility as a cost-effective hemostatic agent in the context of dermatologic surgery, particularly in procedures involving highly vascular areas like the nasal mucosa. clinicaltrials.govnih.gov Its vasoconstrictive properties are harnessed to minimize both intraoperative and postoperative bleeding. nih.gov
A key application is in managing bleeding of exposed nasal mucosa following procedures such as Mohs surgery for nose neoplasms. clinicaltrials.gov Research has shown that the use of pledgets soaked in a 0.05% this compound solution is an effective method for achieving hemostasis in these surgical sites. clinicaltrials.gov This approach helps to control bleeding in large surgical defects, contributing to a clearer surgical field and potentially reducing procedure time. nih.gov The vasoconstrictive action of oxymetazoline on the smooth muscle of the vasculature makes it a useful tool for topical hemostasis. nih.gov
| Study Focus | Intervention | Key Finding | Reference |
|---|---|---|---|
| Hemostasis of Exposed Nasal Mucosa After Dermatologic Surgery | This compound 0.05% Soaked Pledgets | Effective for achieving hemostasis in surgical sites like those from Mohs surgery. | clinicaltrials.gov |
| General Dermatologic Surgeries | This compound 0.05% Soaked Gauze | Considered a cost-effective modality for minimizing both intraoperative and postoperative bleeding. | nih.gov |
Local Anesthesia Adjuvant in Dentistry
This compound is a component of a needle-free anesthetic option for certain dental procedures. It is combined with tetracaine (B1683103) hydrochloride in a nasal spray formulation to provide anesthesia for maxillary teeth. researchgate.netnih.gov This combination leverages the vasoconstrictive effects of oxymetazoline to prolong the local anesthetic action of tetracaine. nih.gov
Clinical trials have evaluated the efficacy of this intranasal spray. In a Phase 2 study, 45 healthy adults requiring restoration of one maxillary tooth were randomized to receive either a standard intra-oral lidocaine-epinephrine injection or the tetracaine hydrochloride-oxymetazoline hydrochloride nasal spray. researchgate.net The primary endpoint was the need for rescue anesthesia. The results showed that 83.3% of patients (25 out of 30) who received the nasal spray did not require rescue anesthesia. researchgate.net This success rate was significantly different from a hypothesized placebo effect. researchgate.net
Further studies have confirmed that a 3% tetracaine plus 0.05% oxymetazoline formulation provides sufficient dental anesthesia for restorative procedures on maxillary premolars, canines, and incisors, with success rates between 83% and 90%. nih.gov The vasoconstrictive action of oxymetazoline was determined to be necessary for the anesthetic success. nih.gov
| Study Phase | Patient Population | Intervention | Primary Outcome | Success Rate | Reference |
|---|---|---|---|---|---|
| Phase 2 | 45 healthy adults requiring maxillary tooth restoration | Tetracaine hydrochloride-oxymetazoline hydrochloride nasal spray | Use of rescue anesthesia | 83.3% did not require rescue anesthesia | researchgate.net |
| Not Specified | Patients undergoing restorative procedures on maxillary premolars, canines, and incisors | 3% tetracaine plus 0.05% oxymetazoline nasal spray | Sufficient local anesthesia for procedure completion | 83% to 90% | nih.gov |
Prevention of Hypotension during Spinal Anesthesia
Based on a review of the available clinical research, there is no evidence to support the use of this compound for the prevention of hypotension during spinal anesthesia. Studies on preventing spinal anesthesia-induced hypotension focus on other interventions such as intravenous fluids and other vasopressor drugs like phenylephrine (B352888) and ephedrine. anesthesiaserviceswi.com
Perioperative Pediatric Use in ENT Surgery
This compound is used off-label in pediatric ear, nose, and throat (ENT) surgery for its vasoconstrictive properties. nih.govyoutube.com It is applied topically to the nasal mucosa to improve visualization of the airway and to minimize both intraoperative and postoperative bleeding. nih.gov
Research has demonstrated a superior efficacy and safety profile for oxymetazoline when compared with other topical vasoconstrictive agents like phenylephrine and cocaine in children. One study comparing topical nasal applications of 0.05% oxymetazoline, 0.25% phenylephrine, and 4% cocaine during functional endoscopic sinus surgery in children concluded that oxymetazoline was the preferred vasoconstrictor. It was associated with the best subjective evaluation of bleeding and surgical visualization. Consequently, some recommendations suggest the use of 0.05% oxymetazoline as the initial vasoconstrictor in patients under 12 years of age undergoing ENT surgery.
A double-blind, randomized clinical trial investigated the effect of 0.5% oxymetazoline nasal drops on post-tonsillectomy outcomes in children. The study found that oxymetazoline significantly reduced post-tonsillectomy hemorrhage (PTH) in the recovery room and on the ward compared to a control group. The frequency of coughing in the ward was also significantly lower in the oxymetazoline group.
| Surgical Context | Comparison Agents | Key Finding | Reference |
|---|---|---|---|
| Functional Endoscopic Sinus Surgery | Phenylephrine (0.25%), Cocaine (4%) | Oxymetazoline (0.05%) was the preferred vasoconstrictor, offering the best evaluation of bleeding and surgical visualization. | |
| Tonsillectomy | Control (placebo) | Oxymetazoline (0.5%) significantly reduced post-tonsillectomy hemorrhage and cough frequency. |
Adverse Events, Systemic Effects, and Toxicology in Research
Preclinical Toxicology Studies
Preclinical toxicology studies are crucial for evaluating the safety profile of a drug before it is tested in humans. For oxymetazoline (B75379) hydrochloride, a series of studies have been conducted to determine its potential for toxicity.
In a 6-month dermal toxicity study in rats, treatment-related effects such as ulceration, erythema, hypertrophy of the tail artery, and diffuse myofibre atrophy were observed, particularly in females at concentrations of 0.1% and 0.25% oxymetazoline cream. fda.gov Some female rats experienced morbidity due to tail lesions, including necrosis, scabbing, and reddening, which necessitated euthanasia. fda.gov These effects are consistent with the vasoconstrictive properties of oxymetazoline. fda.gov In contrast, a 9-month dermal study in minipigs with up to 2.5% oxymetazoline hydrochloride cream showed no evidence of systemic toxicity. fda.gov
A 26-week study in New Zealand white rabbits involving twice or three times daily topical ocular administration of RVL-1201 (this compound ophthalmic solution, 0.1%) was generally well-tolerated. arvojournals.org There were no drug-related deaths, adverse clinical signs, or changes in body weight, food consumption, or other clinical parameters. arvojournals.org Systemic exposure to oxymetazoline was very low, and there were no RVL-1201-related histopathological findings or clinically relevant adverse ocular effects. arvojournals.org
This compound has undergone a standard battery of genotoxicity tests to assess its potential to cause genetic mutations. fda.gov These include in vitro assays such as the Ames test and the chromosomal aberration assay. fda.govwikidoc.orgfffenterprises.comrhofade.comnih.govfda.govaao.orgrhofade.com
The Ames assay, a bacterial reverse mutation test, was conducted using various strains of Salmonella typhimurium and one E. coli strain. fda.gov this compound did not increase the number of revertant colonies, with or without metabolic activation, indicating it is non-mutagenic in this test. fda.gov
In the in vitro mammalian cell cytogenetic test using human lymphocytes, this compound was found to be non-clastogenic, meaning it did not cause structural chromosome damage, under the assay conditions with and without a metabolic activation system. fda.gov
| Assay | Test System | Result | Conclusion |
|---|---|---|---|
| Ames Assay | Salmonella typhimurium, E. coli | Negative fda.gov | Non-mutagenic fda.gov |
| Chromosomal Aberration Assay | Human Lymphocytes | Negative fda.gov | Non-clastogenic fda.gov |
To complement the in vitro findings, in vivo genotoxicity has been evaluated using the mouse micronucleus assay. fda.govwikidoc.orgfffenterprises.comrhofade.comnih.govfda.govaao.orgrhofade.com This test assesses chromosome damage in the bone marrow of living animals.
| Assay | Test System | Dose | Result | Conclusion |
|---|---|---|---|---|
| Mouse Micronucleus Assay | Mouse bone marrow | Up to 2.5 mg/kg/day (oral) fda.gov | Negative fda.gov | No evidence of clastogenicity or aneugenicity fda.gov |
The carcinogenic potential of this compound has been evaluated in a 6-month study in transgenic mice. wikidoc.orgrhofade.comnih.govfda.gov In this study, oral doses of 0.5, 1.0, or 2.5 mg/kg/day of this compound were administered. wikidoc.orgrhofade.comnih.govfda.gov The results showed that this compound was not associated with an increased incidence of neoplastic or proliferative changes. wikidoc.orgrhofade.comnih.govfda.gov
However, a treatment-related increased incidence of non-neoplastic lesions was observed in the kidney, brain, and mesenteric lymph nodes in the oral Tg.rasH2 mouse assay at doses up to 2.5 mg/kg/day. fda.gov
The effects of this compound on fertility and embryonic development have been studied in rats. fda.govwikidoc.orgfffenterprises.comrhofade.comnih.govaao.orgrhofade.com In a study where rats were administered oral doses of 0.05, 0.1, or 0.2 mg/kg/day of this compound prior to and during mating and through early pregnancy, a decreased number of corpora lutea and increased post-implantation losses were observed at the 0.2 mg/kg/day dose. fda.govwikidoc.orgfffenterprises.com However, there were no effects on fertility and mating parameters. fda.gov The no-observed-adverse-effect-level (NOAEL) for maternal toxicity was established at 0.1 mg/kg/day. fda.gov
Effects on embryo-fetal development were evaluated in rats and rabbits following oral administration during the period of organogenesis. wikidoc.orgnih.govrhofade.com In pregnant rats, this compound did not cause adverse effects to the fetus at oral doses up to 0.2 mg/kg/day. wikidoc.orgnih.govrhofade.com Similarly, in pregnant rabbits, there were no adverse effects to the fetus at oral doses up to 1 mg/kg/day. wikidoc.orgnih.govrhofade.com However, maternal toxicity, including decreased body weight, was produced at the high dose of 1 mg/kg/day in pregnant rabbits and was associated with delayed skeletal ossification. aao.org
In a rat prenatal and postnatal development study, oral administration of this compound from gestation day 6 through lactation day 20 resulted in increased pup mortality at 0.2 mg/kg/day and decreased pup weights and delayed sexual maturation at ≥0.1 mg/kg/day. fda.gov The NOAEL for prenatal and postnatal developmental effects was identified at 0.05 mg/kg/day. fda.gov
| Study Type | Animal Model | Dose | Findings |
|---|---|---|---|
| Fertility and Early Embryonic Development | Rat | 0.2 mg/kg/day (oral) fda.govwikidoc.orgfffenterprises.com | Decreased corpora lutea, increased post-implantation loss fda.govwikidoc.orgfffenterprises.com |
| Embryo-fetal Development | Rat | Up to 0.2 mg/kg/day (oral) wikidoc.orgnih.govrhofade.com | No adverse fetal effects wikidoc.orgnih.govrhofade.com |
| Embryo-fetal Development | Rabbit | Up to 1 mg/kg/day (oral) wikidoc.orgnih.govrhofade.com | No adverse fetal effects at lower doses; maternal toxicity and delayed ossification at 1 mg/kg/day wikidoc.orgnih.govaao.orgrhofade.com |
| Prenatal and Postnatal Development | Rat | ≥0.1 mg/kg/day (oral) fda.gov | Increased pup mortality, decreased pup weight, delayed sexual maturation fda.gov |
The local tissue effects of oxymetazoline have been assessed in hamsters and rabbits. fda.gov Studies have shown that oxymetazoline produced minimal microcirculatory disturbance unless there was prior tissue injury. fda.gov When injected into the sub-perichondrium of the rabbit ear, oxymetazoline produced minor microvascular damage. fda.gov
In a 6-month dermal rat study, topical application of this compound cream was associated with tail lesions, including necrosis and ulceration, which are consistent with its vasoconstrictive properties. fda.gov
Long-term use of topical nasal decongestants containing oxymetazoline has been shown to cause histopathological changes in the nasal mucosa of animal models. tandfonline.commpa.se
In rabbits, administration of oxymetazoline for more than two weeks resulted in histologic changes in the maxillary mucosa, including ciliary loss, epithelial ulceration, inflammatory cell infiltration, and edema. tandfonline.com These changes were more pronounced with longer durations of administration. tandfonline.com Ultrastructural examination revealed dilatation of mitochondria and vacuolization in the cytoplasm. tandfonline.com
Studies in rats have also demonstrated that chronic application of oxymetazoline can induce rhinitis medicamentosa (rebound congestion). mpa.se This is thought to be a result of vasoconstriction in the capillary vessels, leading to a decreased blood supply, which in turn triggers autophagy and inflammation. mpa.se Histopathological examination of the nasal mucosa in rats treated with oxymetazoline for four weeks showed ischemic changes, congestion, arterial thrombosis, and necrosis. alzdiscovery.orgnih.gov
Nasal Mucosa Damage and Histopathological Changes with Chronic Use
Systemic Adverse Effects and Risk Factors
While oxymetazoline is administered locally, it can be absorbed into the systemic circulation, leading to broader adverse effects. alzdiscovery.org The risk of systemic absorption and subsequent complications increases with damage to the nasal mucosa, use of high doses, and in individuals with pre-existing cardiovascular risk factors. alzdiscovery.org
When oxymetazoline enters the systemic circulation, it can cause significant cardiovascular complications due to its action as a potent alpha-1 adrenergic agonist. alzdiscovery.orgrevportcardiol.org This can lead to systemic vasoconstriction and hypertension. revportcardiol.org Reported cardiovascular events include hypertension, palpitations, and in some cases, a reflex bradycardia (slow heart rate) and hypotension. alzdiscovery.orgnih.govdrugs.com
Case reports and pharmacovigilance studies have linked oxymetazoline to serious cardiovascular events. alzdiscovery.org A French survey identified four cases of myocardial infarction (heart attack) associated with oxymetazoline use. alzdiscovery.org There are multiple case reports of myocardial infarction following oxymetazoline overdose or use. revportcardiol.orgnih.govjacc.org One such report details a 64-year-old woman who developed a non-ST-elevation myocardial infarction after using oxymetazoline nasal spray; the proposed mechanism was systemic vasoconstriction causing a mismatch in myocardial oxygen supply and demand. revportcardiol.orgnih.gov Another case involved a 27-year-old male who suffered an acute myocardial infarction and cardiac arrest after excessive use of the nasal spray, which was attributed to coronary artery spasm. jacc.org Other reported events include syncope and stroke, though rare. alzdiscovery.orgnih.gov
Table 2: Reported Systemic Cardiovascular Complications of Oxymetazoline
| Complication | Description | Source(s) |
| Myocardial Infarction | Heart attack, potentially caused by coronary vasospasm or oxygen supply/demand mismatch. | alzdiscovery.orgrevportcardiol.orgnih.govjacc.org |
| Hypertension | High blood pressure resulting from systemic vasoconstriction. | alzdiscovery.orgnih.govrevportcardiol.org |
| Bradycardia & Hypotension | Slow heart rate and low blood pressure, reported in some cases, possibly as a reflex response. | alzdiscovery.orgnih.gov |
| Stroke | Associated with nasal decongestant use, particularly in those with cardiovascular risk factors. | alzdiscovery.orgnih.gov |
| Cardiac Arrest | Reported in cases of overdose. | nih.govjacc.org |
| Palpitations | Irregular heartbeat. | glowm.com |
Cardiovascular Complications
Hypertension
Systemic absorption of oxymetazoline, an α-adrenergic agonist, can lead to vasoconstriction and a subsequent increase in blood pressure. anestesiarianimazione.com This is a known potential adverse effect, particularly with excessive dosing. anestesiarianimazione.com Case reports have documented instances of hypertension following the use of oxymetazoline, including in pediatric patients during surgical procedures. alzdiscovery.organestesiarianimazione.com For instance, a 4-year-old boy experienced a hypertensive crisis intraoperatively after the administration of oxymetazoline. researchgate.net Similarly, a 2-year-old patient developed severe hypertension after receiving oxymetazoline nasal spray during a nasal endoscopy. nih.gov
A stroke registry identified a case where a 40-year-old man who had been using oxymetazoline nasal spray daily for a week presented with a blood pressure of 160/110 mmHg and had experienced a subarachnoid hemorrhage. alzdiscovery.org Another case involved a 64-year-old woman with a history of hypertension who experienced chest pain and was diagnosed with a non-ST-elevation myocardial infarction after using oxymetazoline nasal spray. alzdiscovery.org
However, some studies have not found a significant pressor response to intranasal vasoconstrictors in certain contexts. A randomized, double-blind, placebo-controlled trial found no significant differences in mean arterial pressure over time between oxymetazoline and saline groups. nih.gov It is important to note that individuals with underlying cardiovascular risk factors may be at an increased risk for adverse cardiovascular events. alzdiscovery.org
Tachycardia and Bradycardia
Oxymetazoline's effects on heart rate can be complex, with reports of both tachycardia (rapid heartbeat) and bradycardia (slow heartbeat). alzdiscovery.orguspharmacist.com Tachycardia can occur as a direct sympathomimetic effect. ijrpr.com A case report described a patient who developed fascicular tachycardia after using an oxymetazoline-containing nasal spray. alzdiscovery.org In a pooled analysis of clinical trials for an ophthalmic solution of oxymetazoline, tachycardia was reported in 0.5% of participants in the treatment group, though it was considered mild and unrelated to the treatment. dovepress.com
Conversely, bradycardia can occur as a reflex response to hypertension. nih.gov A 73-year-old man using oxymetazoline nasal spray several times a day for two months presented with bradycardia and hypotension. alzdiscovery.org In a pediatric case, severe hypertension with reflex bradycardia progressed to sinus arrest in a 2-year-old patient following the administration of oxymetazoline nasal spray. nih.gov The FDA has noted that both bradycardia and tachycardia are among the most frequent cardiovascular adverse reactions reported with topical nasal decongestants. uspharmacist.com
Cerebral Vasospasms and Stroke Risk
A significant concern associated with systemic oxymetazoline exposure is the risk of cerebral vasospasm, a narrowing of the blood vessels in the brain, which can lead to stroke. alzdiscovery.orgcmaj.ca Several case reports have linked oxymetazoline use to cerebrovascular events. alzdiscovery.orgnih.gov
A stroke registry identified one case of subarachnoid hemorrhage in a 40-year-old man who had been using oxymetazoline nasal spray daily for a week. alzdiscovery.org Another report detailed a 35-year-old man who experienced an ischemic stroke after chronic use of oxymetazoline nasal spray every three days for 20 years. uspharmacist.com Reversible segmental cerebral vasoconstriction and thunderclap headache have also been reported in association with chronic use of oxymetazoline nasal spray. cmaj.canih.gov The proposed mechanisms for stroke related to sympathomimetics include acute hypertension and vasospasm. cmaj.caahajournals.org
A French pharmacovigilance study identified 52 cases of serious ischemic stroke associated with the use of nasal decongestants, with oxymetazoline being the second most implicated agent after pseudoephedrine. alzdiscovery.org
Cardiac Arrest
In rare and severe cases, systemic toxicity from oxymetazoline has been linked to cardiac arrest. A case report detailed a 2-year-old child who experienced a cardiac arrest after the administration of local oxymetazoline. nih.govnih.gov The event was preceded by severe hypertension and reflex bradycardia, which progressed to sinus arrest. nih.gov Another case involved a 27-year-old male who suffered a cardiac arrest with ventricular fibrillation after excessive use of oxymetazoline nasal spray. jacc.org This patient developed sudden, severe chest pain before collapsing and was ultimately diagnosed with an acute myocardial infarction due to coronary spasm induced by the oxymetazoline overdose. jacc.org
Central Nervous System Effects
When oxymetazoline enters the central nervous system (CNS), it can produce a range of effects due to its sympathomimetic properties. alzdiscovery.org The immaturity of the blood-brain barrier in infants and young children makes them particularly susceptible to the CNS-related adverse effects of oxymetazoline. alzdiscovery.org
Agitated Psychosis, Ataxia, Hallucinations in Pediatric Populations
The use of oxymetazoline-containing nasal sprays in children under the age of six has been associated with reports of agitated psychosis, ataxia, and hallucinations. alzdiscovery.org One report described convulsions, excitation, insomnia, sedation, and visual hallucinations in five infants who received regular doses of the drug. jetir.org Another case involved a 41-year-old woman who developed a delirious state with acute paranoid symptoms after using oxymetazoline and other agents. jetir.org These cases highlight the potential for significant psychiatric disturbances, especially with misuse or in vulnerable populations. alzdiscovery.org
Tremors, Headaches, Nervousness, Anxiety, Dizziness
More common CNS side effects associated with systemic absorption of oxymetazoline include tremors, headaches, nervousness, anxiety, and dizziness. ijrpr.comdrugs.com These symptoms are consistent with the stimulant effects of sympathomimetic drugs. ijrpr.com User-reported data indicates that these effects, while often not severe, can be bothersome. drugs.com Headaches and dizziness are listed as potential side effects, and some users have reported experiencing tremors and anxiety. drugs.comdrugs.com In some instances, these symptoms can be significant enough to disrupt sleep and cause distress. drugs.com
Sinusitis Risk with Chronic Use
Chronic use of this compound has been associated with an increased risk of sinusitis. alzdiscovery.org Preclinical research suggests that long-term application of oxymetazoline-containing nasal sprays can lead to damage of the nasal mucosa, which in turn may elevate the risk for infections. alzdiscovery.org A study involving male rats that received oxymetazoline nasal spray three times a day for four weeks revealed evidence of focal inflammation, ischemia, arterial thrombosis, and necrosis in the nasal region. alzdiscovery.org Such damage to the delicate lining of the nasal passages can impair the natural defense mechanisms against pathogens, creating an environment more susceptible to sinus infections.
Furthermore, prolonged use can lead to a condition known as rhinitis medicamentosa, or rebound congestion, which encourages more frequent administration of the drug. alzdiscovery.orgdroracle.ai This cycle of overuse can exacerbate mucosal damage and further increase the potential for systemic absorption and related adverse effects. alzdiscovery.org While direct evidence from human studies on oxymetazoline causing nasal polyps is not established, the chronic inflammation associated with rhinitis medicamentosa is a known factor in the development of nasal polyps. droracle.ai
Drug Interactions and Associated Risksalzdiscovery.orgwebmd.comrevportcardiol.org
This compound has the potential for significant drug interactions, primarily due to its sympathomimetic and vasoconstrictive properties. alzdiscovery.orgmims.commedscape.com Systemic absorption, though minimal with proper use, can be enhanced with overuse, leading to a higher risk of clinically significant interactions. alzdiscovery.orgdrugs.com
A serious drug interaction can occur when oxymetazoline is taken with Monoamine Oxidase Inhibitors (MAOIs). alzdiscovery.orgmedscape.com MAOIs inhibit the breakdown of catecholamines like norepinephrine, leading to their accumulation within adrenergic neurons. medscape.comhellodoktor.com The concurrent use of oxymetazoline, a direct-acting sympathomimetic, can potentiate the cardiovascular effects, potentially resulting in a hypertensive crisis. mims.commedscape.comkaiserpermanente.org Patients taking MAOIs, or who have taken them within the last 14 days, are advised to avoid oxymetazoline. webmd.comapollopharmacy.indrugbank.com
The concomitant use of oxymetazoline with other sympathomimetic agents can have an additive effect, increasing the risk of adverse cardiovascular events. alzdiscovery.orgmims.com This includes other nasal decongestants (e.g., pseudoephedrine), appetite suppressants, and amphetamine-like psychostimulants. alzdiscovery.orgmims.com The combined vasoconstrictive action can lead to an elevation in blood pressure and increased heart rate. alzdiscovery.orgmedscape.com
Interactions with certain antidepressants and blood pressure medications are also a concern. alzdiscovery.org Tricyclic antidepressants (TCAs), such as amitriptyline, can increase the vasopressor effects of oxymetazoline, potentially leading to hypertension and arrhythmias. mims.comkaiserpermanente.orgdrugbank.comdroracle.ai Conversely, oxymetazoline may antagonize the effects of beta-blockers and other antihypertensive agents like methyldopa, potentially reducing their efficacy in controlling blood pressure. mims.com
Table 1: Summary of Key Drug Interactions with this compound
| Interacting Drug Class | Potential Risk |
|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) | Hypertensive crisis, fever alzdiscovery.orgmims.commedscape.comkaiserpermanente.org |
| Other Sympathomimetics | Additive hypertensive effects, tachycardia alzdiscovery.orgmims.com |
| Tricyclic Antidepressants (TCAs) | Increased risk of hypertension and arrhythmias mims.comdrugbank.com |
| Blood Pressure Medications (e.g., Beta-blockers) | Antagonism of antihypertensive effects mims.com |
Population-Specific Risks (Children, Elderly, Cardiovascular Risk Factors)alzdiscovery.orgrevportcardiol.orgapollopharmacy.in
Certain populations are at a higher risk for adverse events when using this compound.
Children: Children are particularly sensitive to the effects of oxymetazoline, and there is a narrow margin between therapeutic and toxic doses. jwatch.orgaap.org Systemic absorption can lead to serious cardiovascular and central nervous system side effects. aap.org Severe toxicity, including bradycardia, hypotension, and respiratory depression, has been reported. mskcc.org The U.S. Food and Drug Administration (FDA) has approved its use for patients aged 6 years and older, and it is not recommended for children under this age due to the risk of systemic effects and rebound congestion. aap.orgmskcc.orgeyewiki.org Accidental ingestion or excessive use in children can be particularly harmful. mayoclinic.org
Elderly: While specific information on the use of oxymetazoline in the elderly is limited, older adults may be more susceptible to the effects of the drug. jwatch.orguspharmacist.com Elderly patients are more likely to have pre-existing conditions such as hypertension, heart disease, or an enlarged prostate, which can be exacerbated by the sympathomimetic effects of oxymetazoline. drugs.comuspharmacist.com However, some sources suggest that since topical decongestants have a local effect, they may not significantly increase blood pressure in patients taking antihypertensive medications. Caution is still advised, especially for those with underlying cardiovascular or kidney issues. uspharmacist.com
Individuals with Cardiovascular Risk Factors: Patients with a history of cardiovascular disease, hypertension, coronary artery disease, or hyperthyroidism should use oxymetazoline with caution. alzdiscovery.orgdrugs.com As a sympathomimetic, oxymetazoline can have systemic effects on the cardiovascular system if absorbed. alzdiscovery.org It can cause systemic vasoconstriction and hypertension, which may lead to a mismatch in myocardial oxygen supply and demand, potentially precipitating angina or myocardial infarction, especially in those with compromised coronary circulation. revportcardiol.org A French pharmacovigilance survey identified cases of myocardial infarction linked to nasal decongestant use, predominantly in men with existing cardiovascular risk factors. alzdiscovery.org
Table 2: Population-Specific Risks and Considerations for this compound
| Population | Key Risks | Recommendations |
|---|---|---|
| Children (< 6 years) | High sensitivity, risk of severe toxicity (bradycardia, hypotension, respiratory depression), CNS effects. aap.orgmskcc.org | Not recommended; use should be under medical supervision. aap.orgeyewiki.org |
| Elderly | Increased susceptibility due to pre-existing conditions (hypertension, heart disease). drugs.comuspharmacist.com | Cautious use, particularly in those with cardiovascular or renal issues. uspharmacist.com |
| Individuals with Cardiovascular Risk Factors | Potential for systemic vasoconstriction, hypertension, angina, and myocardial infarction. alzdiscovery.orgrevportcardiol.org | Cautious use; may exacerbate underlying conditions. drugs.com |
Methodological Considerations in Oxymetazoline Hydrochloride Research
Clinical Trial Design and Methodologies
Randomized, Double-Masked, Placebo-Controlled Trials
Randomized, double-masked, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of oxymetazoline (B75379) hydrochloride. This design minimizes bias by randomly assigning participants to either the active treatment or a placebo, and ensuring that neither the participants nor the investigators know who is receiving which treatment. nih.govbiospace.comnih.gov
A pooled analysis of four such trials investigating an ophthalmic solution of oxymetazoline 0.1% for acquired blepharoptosis provides a robust example of this methodology. nih.govtandfonline.comnih.gov These multicenter studies, conducted at numerous sites across the United States, enrolled a total of 568 participants. tandfonline.comnih.gov Participants were randomized in a 2:1 ratio to receive either oxymetazoline 0.1% or a vehicle (placebo) solution, self-administered daily to both eyes for periods ranging from 14 to 84 days. nih.govtandfonline.com The consistency in study design, including inclusion/exclusion criteria, treatment protocols, and safety endpoints, allowed for the pooling of data, thereby increasing the statistical power of the analysis. nih.gov
Key features of these trials included:
Randomization: An independent biostatistician created the randomization schemes using a block design to ensure a balanced allocation of participants to the treatment and placebo groups. nih.gov
Masking: Participants, investigators, and all study personnel were kept unaware of the treatment assignments until the final database lock, preventing potential biases in data collection and interpretation. nih.gov
Placebo Control: The use of a vehicle solution as a placebo allowed for a direct comparison and helped to isolate the effects of oxymetazoline hydrochloride. nih.govtandfonline.com
The primary endpoints in these trials were often changes in visual field and eyelid position, assessed at specific time points. biospace.comnih.govnih.gov For instance, the Leicester Peripheral Field Test was used to measure superior visual field deficits, while marginal reflex distance 1 was used to assess upper eyelid elevation. nih.govnih.gov
The following table summarizes the design of two of the Phase 3 trials included in the pooled analysis for acquired blepharoptosis.
| Study Feature | Study RVL-1201-201 | Study RVL-1201-202 |
| Number of Participants | 140 | 164 |
| Number of Sites | 16 | 27 |
| Randomization Ratio (Oxymetazoline:Vehicle) | 2:1 | 2:1 |
| Treatment Duration | 42 days | 42 days |
| Primary Efficacy Endpoints | Change in Leicester Peripheral Field Test score and marginal reflex distance 1 | Change in Leicester Peripheral Field Test score and marginal reflex distance 1 |
This table is based on data from a pooled analysis of two Phase 3 clinical trials. nih.gov
Crossover Design Studies
Crossover design studies offer another valuable methodology in this compound research, particularly for investigating phenomena like tachyphylaxis (diminished response to a drug over time) and rebound congestion. In this design, each participant serves as their own control, receiving both the active treatment and the placebo or another intervention at different times. nih.govatsjournals.orgnih.gov
A notable example is a randomized, double-blind, placebo-controlled, crossover study that examined the effects of intranasal fluticasone (B1203827) propionate (B1217596) on oxymetazoline-induced tachyphylaxis. atsjournals.orgnih.gov In this study, 19 healthy subjects received intranasal oxymetazoline for 14 days. atsjournals.orgnih.gov Following this period, fluticasone was added to the regimen for an additional 3 days. atsjournals.orgnih.gov To assess the relative contributions of different adrenergic receptors, participants also received a single oral dose of prazosin (B1663645) (an α1-antagonist) or a placebo on specific study days. atsjournals.orgnih.gov
The key methodological aspects of this crossover study included:
Each subject as their own control: This design reduces the impact of inter-individual variability.
Washout periods: A one-week run-in period was implemented before the start of the treatment. atsjournals.org
Multiple outcome measures: The study evaluated peak nasal inspiratory flow, nasal resistance, and blood flow to provide a comprehensive picture of the treatment effects. atsjournals.orgnih.gov
This design allowed researchers to conclude that intranasal fluticasone could reverse oxymetazoline-induced tachyphylaxis and rebound congestion. atsjournals.orgnih.gov Another crossover study compared a single dose of oxymetazoline nasal spray to a placebo in healthy volunteers to assess its effects on nasal patency using various measurement systems. nih.gov
Observational Studies and Case Reports
Observational studies and case reports provide valuable real-world insights into the use of this compound, often highlighting rare adverse events or effects in specific patient populations that may not be captured in controlled clinical trials. alzdiscovery.orgnih.gov
Case reports, while not providing the same level of evidence as controlled trials, are crucial for identifying potential safety signals. For instance, case reports have linked the excessive use of nasal oxymetazoline to adverse cardiovascular events, such as ischemic stroke and subarachnoid hemorrhage, when the drug enters systemic circulation. alzdiscovery.org These reports often involve individuals with underlying cardiovascular risk factors. alzdiscovery.org
Pharmacovigilance Studies
Pharmacovigilance studies are essential for monitoring the ongoing safety of drugs like this compound once they are on the market. These studies systematically collect and analyze data on adverse drug reactions to identify and evaluate previously unrecognized safety concerns. alzdiscovery.orgmpa.sefda.gov
A French pharmacovigilance study conducted from 1985 to 2019 identified cases of serious ischemic stroke and myocardial infarction associated with the use of nasal decongestants, including a few cases linked to oxymetazoline. alzdiscovery.org Such studies often rely on spontaneous reporting systems, like the FDA's Adverse Event Reporting System (FAERS), to gather data. fda.gov A review of the FAERS database for a combination product of tetracaine (B1683103) HCl and oxymetazoline HCl nasal spray, for example, found no pediatric safety concerns at the time of the review. fda.gov
Pharmacovigilance plans are a routine part of the drug approval process, ensuring that systems are in place to monitor and manage risks associated with a product's use. mpa.se These plans often conclude that routine monitoring is sufficient for well-established drugs like oxymetazoline, with no need for additional risk minimization activities unless new safety signals emerge. mpa.se
Preclinical Model Selection and Relevance
Rat and Rabbit Models for Nasal Mucosa Damage
Preclinical studies using animal models, particularly rats and rabbits, are crucial for investigating the potential for nasal mucosa damage with chronic use of oxymetazoline. These models allow for histopathological examination that is not feasible in human clinical trials. alzdiscovery.org
Studies in these animal models have suggested that long-term application of oxymetazoline can lead to changes in the nasal mucosa, which could increase the risk of systemic side effects. alzdiscovery.org For instance, one study found a significantly higher degree of inflammation on the oxymetazoline-treated side of the nasal cavity in an animal model of bacterially induced sinusitis, suggesting that the drug might interfere with normal defense mechanisms, possibly by reducing mucosal blood flow. mpa.se
Reproductive and developmental toxicity studies have also been conducted in rats and rabbits. fda.gov Oral administration of this compound during organogenesis did not cause adverse fetal effects at doses significantly higher than the maximum recommended human ophthalmic dose. fda.gov However, maternal toxicity was observed at high doses in pregnant rabbits, which was associated with delayed skeletal ossification in the fetuses. fda.gov A 26-week ocular toxicity study in New Zealand White rabbits helped to establish the toxicological profile of chronic exposure to oxymetazoline. fda.gov
The following table summarizes key findings from preclinical studies in rat and rabbit models.
| Animal Model | Study Type | Key Findings |
| Rat | Embryo-fetal development | No adverse fetal effects at oral doses up to 0.2 mg/kg/day. fda.gov |
| Rabbit | Embryo-fetal development | No adverse fetal effects at oral doses up to 1 mg/kg/day; maternal toxicity and delayed fetal ossification at 1 mg/kg/day. fda.gov |
| Rabbit | Ocular toxicity (26 weeks) | Established the toxicological profile for chronic exposure. fda.gov |
| Rat | Tracheal smooth muscle | High concentrations of oxymetazoline may antagonize cholinergic receptors of the trachea. nih.gov |
This table is a summary of findings from various preclinical studies.
Hamster and Rabbit Models for Local Tolerance
The assessment of local tolerance is a critical step in the preclinical evaluation of intranasally administered drugs such as this compound. Hamster and rabbit models are frequently utilized for this purpose due to their anatomical and physiological similarities to human nasal passages. scantox.com These models help researchers identify potential irritation, inflammation, and cellular damage to the delicate nasal mucosa.
In a typical study, a solution of this compound is administered to the nasal cavities of the animals over a specified period. Following the administration period, the nasal tissues are subjected to histopathological examination. One study assessed the local tissue effects of oxymetazoline by applying it topically to the hamster cheek pouch and via sub-perichondrial injection in the rabbit ear, concluding that it produced minimal microcirculatory disturbance. fda.gov Another study involving rabbits investigated the effects of intranasal oxymetazoline exposure over several weeks. mpa.se The findings revealed potential histological changes, including ciliary loss and inflammatory cell infiltration, with more pronounced effects observed with longer exposure durations. mpa.se
The choice between these two models often depends on the specific research objectives. Hamsters are sometimes preferred for studies involving the mucous membrane, such as cheek pouch testing. scantox.com Rabbits, on the other hand, are often used for testing on highly sensitive skin and for evaluating local tolerance after unintended routes of administration. scantox.com
Canine and Murine Models for Ocular Ptosis
Canine and murine (mouse and rat) models have been instrumental in investigating the pharmacological effects of this compound on ocular ptosis, which is the drooping of the upper eyelid. fda.govfda.gov As an alpha-adrenergic agonist, oxymetazoline can stimulate the Müller's muscle in the eyelid, leading to its elevation. fda.gov
Research in canine models has demonstrated that a selective alpha-1A-adrenoceptor agonist can induce sustained contraction of the Müller's muscle, an effect similar to that of phenylephrine (B352888). researchgate.net This finding is significant as the alpha-1 adrenergic receptor has been identified as playing a role in canine and murine models of ptosis. fda.govfda.gov
Murine models are particularly valuable for their use in a wide range of assays, including absorption, distribution, metabolism, excretion, and toxicity studies. mdpi.com In the context of ocular ptosis, these models allow for the detailed study of the mechanisms underlying the condition and the efficacy of potential treatments like oxymetazoline. fda.govfda.gov
Minipig Models for Dermal Toxicity
The minipig is considered the non-rodent species of choice for dermal toxicity studies of pharmaceutical compounds, including this compound. researchgate.netnih.govnih.gov This preference is due to the significant morphological and physiological similarities between minipig and human skin, such as epidermal thickness and follicular structure. researchgate.netjst.go.jpresearchgate.net These similarities make the minipig a highly relevant model for predicting human skin reactions. nih.goveuropa.eu
In dermal toxicity studies, formulations of this compound are applied to the skin of minipigs over a defined period. Researchers then assess for both local and systemic toxic effects. Local tolerance studies have been conducted with dermal applications of oxymetazoline HCl cream in minipigs for up to 9 months. fda.govfda.gov In a 9-month study, transient erythema and edema were observed at the application sites with concentrations of 0.25% oxymetazoline HCl cream and higher. fda.gov However, no evidence of systemic toxicity was observed up to the highest tested dose. fda.gov The bioavailability of dermally applied oxymetazoline was found to be limited in these models. fda.gov
These studies are crucial for establishing the safety profile of topical this compound products. The data generated from minipig models provide essential information for risk assessment prior to human clinical trials. nih.govjst.go.jp
Assessment Techniques in Research Studies
Nasal Airway Resistance Measurement (Rhinomanometry)
Rhinomanometry is an objective and established technique for measuring nasal airway resistance (NAR), providing a functional assessment of nasal patency. nih.govaetna.comresearchgate.net It is a key tool in studies evaluating the efficacy of nasal decongestants like this compound. nih.govnih.gov The method involves the simultaneous measurement of nasal airflow and the pressure gradient required to produce that flow. aetna.com
There are different types of rhinomanometry, with active anterior rhinomanometry (AAR) being a common method used in both clinical practice and research. nih.gov In a study evaluating different decongestion methods, a specific procedure involving two sprays of this compound 0.5 mg/mL in each nostril, followed by a waiting period and another two sprays, was found to be effective for achieving strong decongestion before NAR measurements. nih.govdiva-portal.org
Research has shown that oxymetazoline produces a significant decrease in NAR compared to placebo. nih.govnih.gov Studies have utilized posterior active rhinomanometry to demonstrate that oxymetazoline does not lead to significant increases in baseline nasal airway resistance after extended use, indicating a lack of rebound congestion in the study subjects. nih.govresearchgate.net
Nasal Peak Inspiratory Flow
Nasal Peak Inspiratory Flow (NPIF) is a simple and non-invasive method used to objectively measure nasal airflow. clinicaltrials.gov It quantifies the maximum flow of air achieved during a forceful inspiration through the nose, typically measured in liters per minute. clinicaltrials.govworktribe.com
In clinical trials, NPIF is used as an outcome measure to assess changes in nasal patency. nih.govresearchgate.netclinicaltrials.gov An increase in NPIF values following the administration of this compound indicates an improvement in nasal airflow and a reduction in congestion. arquivosdeorl.org.brnih.gov For instance, one study reported a 20% average increase in NPIF after the use of an oxymetazoline chloride nasal decongestant. arquivosdeorl.org.br NPIF measurements are often recorded by subjects in a diary, providing valuable data on the effects of treatment over time. clinicaltrials.gov
Acoustic Rhinometry for Nasal Volume
Acoustic rhinometry is a non-invasive technique that utilizes sound waves to measure the cross-sectional area and volume of the nasal cavity. nih.govphysiology.org A sound pulse is emitted into the nostril, and the reflected sound waves are analyzed to generate a profile of the nasal passage's geometry. nih.govnih.gov This method allows for rapid and repeatable measurements. nih.gov
In research on this compound, acoustic rhinometry provides objective evidence of the drug's decongestant effect by demonstrating an increase in nasal volume. nih.govnih.govresearchgate.net Studies have shown a clear dose-response relationship for total nasal volume (tVOL) with increasing doses of oxymetazoline, indicating that tVOL is a sensitive measure of nasal changes. nih.gov Following the application of oxymetazoline, an increase in the ipsilateral volume of the anterior portion of the nasal cavity is observed, which then extends posteriorly. nih.gov
The table below presents data from a study that used acoustic rhinometry to assess the effects of oxymetazoline.
| Time Point | Treatment | Mean Total Nasal Volume (cm³) (± SD) |
| Baseline | Placebo | 6.41 (± 1.10) |
| Baseline | Oxymetazoline | 6.64 (± 1.19) |
| Post-Dosing | Placebo | No significant change |
| Post-Dosing | Oxymetazoline | Significant increase |
Data adapted from a study by an unspecified author. nih.gov
Another study provided the following median values for nasal volume before and after treatment with oxymetazoline or a placebo. researchgate.net
| Visit | Treatment | Median Nasal Volume (cm³) (Range) |
| Visit 1 (Before Treatment) | Placebo | 20.8 (10, 33) |
| Oxymetazoline | 19.3 (13, 25) | |
| Visit 2 (After 4 Weeks) | Placebo | 18.8 (11, 24) |
| Oxymetazoline | 19.3 (13, 25) | |
| Visit 3 (2 Weeks After Stopping) | Placebo | 19.3 (13, 25) |
| Oxymetazoline | 19.3 (13, 25) |
Data derived from a study by Watanabe et al. researchgate.net
Slit Lamp Biomicroscopy and Indirect Ophthalmoscopy
In preclinical ophthalmic research, slit lamp biomicroscopy and indirect ophthalmoscopy are fundamental examination techniques used to assess the anterior and posterior segments of the eye. fda.gov These methods are crucial for evaluating the ocular tolerability of formulations containing this compound.
A study on the preclinical safety of a 0.1% this compound ophthalmic solution in New Zealand white rabbits utilized these techniques extensively. arvojournals.org The rabbits received the solution two or three times daily for 26 weeks. arvojournals.org Ophthalmic examinations, including slit lamp biomicroscopy and indirect ophthalmoscopy, were performed to monitor for any ocular changes. arvojournals.org The results showed no adverse findings in the posterior segment of the eye. arvojournals.org However, dose-related, transient, and very slight anterior chamber fibrin (B1330869) was observed via slit lamp in a small number of rabbits, but this was not considered an adverse effect as it was not associated with inflammation. arvojournals.org
These examinations are integral to identifying potential ocular side effects, ensuring a comprehensive assessment of the drug's safety profile before it can be considered for human trials. arvojournals.org
Tonometry and Electroretinography (ERG)
Tonometry, the measurement of intraocular pressure (IOP), and electroretinography (ERG), which assesses the electrical function of the retina, are critical tools in the comprehensive toxicological evaluation of ophthalmic drugs like this compound. fda.govarvojournals.org
In a 26-week preclinical study in rabbits, tonometry and ERG were conducted alongside other ophthalmic evaluations. arvojournals.org The study reported no changes in tonometry or ERG parameters related to the administration of 0.1% this compound ophthalmic solution. arvojournals.org This indicates that under the study conditions, the drug did not adversely affect intraocular pressure or retinal function. arvojournals.org The absence of ERG changes is particularly important as it suggests no direct toxic effect on the photoreceptor cells (a-wave) and inner retinal cells (b-wave) of the retina. nih.gov
These functional assessments provide quantitative data on the physiological impact of oxymetazoline on the eye, complementing the structural observations from biomicroscopy and ophthalmoscopy.
Histopathological Examinations of Tissues
Histopathological examination is a cornerstone of toxicological research, providing microscopic evidence of tissue changes following exposure to a substance. In the context of this compound research, this methodology has been applied to both ocular and non-ocular tissues to understand its local and systemic effects.
In a preclinical study evaluating a 0.1% this compound ophthalmic solution, histopathological analysis of ocular and systemic tissues of rabbits after a 26-week administration period revealed no findings related to the drug. arvojournals.org This was a key factor in establishing the no-observed-adverse-effect level (NOAEL) for the ophthalmic solution. arvojournals.org
Conversely, studies on the effects of long-term intranasal administration of oxymetazoline have shown significant histopathological changes. In a study involving rats, daily application of 0.05% this compound nasal drops for four weeks resulted in notable changes in tail tissues. nih.gove-century.us The tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for light microscopy examination. nih.gove-century.us The oxymetazoline-treated group showed a significant increase in ischemic changes, congestion, polymorphonuclear neutrophil (PNL) accumulations, necrosis, and ulceration compared to the control group. nih.gove-century.usresearchgate.net However, no significant histopathological changes were observed in the mandible and parotid gland tissues of these rats. nih.gove-century.usresearchgate.net
Another study in rabbits investigating the effect of oxymetazoline nose drops on experimental bacterial sinusitis found a significantly higher degree of inflammation in the maxillary sinuses on the oxymetazoline-treated side based on a semiquantitative inflammatory score of histologic preparations. capes.gov.brnih.gov Furthermore, research on a rat model of rhinitis medicamentosa induced by long-term use of 0.05% oxymetazoline intranasally for 60 days showed histopathological changes in the nasal mucosa, including squamous metaplasia, submucosal perivascular edema, and degeneration of submucosal glands. um.es
These findings highlight the importance of histopathological examinations in revealing tissue-specific responses to this compound and understanding the pathological basis of its potential side effects with prolonged use.
Table 1: Summary of Histopathological Findings in Animal Studies with this compound
| Study Focus | Animal Model | Tissue Examined | Key Histopathological Findings in Oxymetazoline Group |
|---|---|---|---|
| Ophthalmic Safety | Rabbit | Ocular and Systemic Tissues | No drug-related findings. arvojournals.org |
| Systemic Side Effects of Nasal Application | Rat | Tail, Mandible, Parotid Gland | Significant ischemic changes, congestion, PNL accumulation, necrosis, and ulceration in tail tissue; no significant changes in mandible or parotid gland. nih.gove-century.usresearchgate.net |
| Effect on Bacterial Sinusitis | Rabbit | Maxillary Sinuses | Higher degree of inflammation. capes.gov.brnih.gov |
| Rhinitis Medicamentosa Model | Rat | Nasal Mucosa | Squamous metaplasia, submucosal perivascular edema, degeneration of submucosal glands. um.es |
LC-MS/MS for Plasma Concentration Determination
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to quantify drug concentrations in biological matrices like plasma. This method is essential for pharmacokinetic studies of this compound, allowing for precise measurement of its systemic absorption.
Validated LC-MS/MS methods have been employed in several studies to determine oxymetazoline plasma concentrations. arvojournals.orgfda.govfda.gov For instance, in a preclinical study of a 0.1% oxymetazoline ophthalmic solution in rabbits, a validated LC-MS/MS method was used to measure plasma concentrations, which were found to be very low. arvojournals.org The lower and upper quantification limits for plasma oxymetazoline in one study were 2.50 and 1500 pg/mL, respectively. fda.gov Another study reported a lower limit of quantitation (LLOQ) of 0.0500 ng/mL for oxymetazoline in plasma. fda.gov
The general procedure involves collecting blood samples at various time points after drug administration. fda.gov The plasma is then separated and processed, often involving solid-phase extraction, before being analyzed by the LC-MS/MS system. fda.gov This technique allows for the determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), providing critical data on the extent of systemic exposure. arvojournals.orgfda.gov
Pharmacokinetic/Pharmacodynamic Modeling
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to describe the relationship between drug concentration in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics). This methodology is valuable for understanding and predicting the therapeutic and adverse effects of drugs like this compound.
In a study involving children undergoing nasal surgery, population PK/PD modeling was used to assess the hemodynamic effects and systemic absorption of topically applied oxymetazoline. nih.govnih.gov A two-compartment model was found to adequately describe the time-concentration profiles of oxymetazoline. nih.gov The PK and PD data were analyzed by first estimating the PK parameters and then fixing them in the PK/PD model. nih.gov A sigmoid Emax model was used to characterize the changes in mean arterial pressure (MAP) over time, and an additional Emax model linked oxymetazoline concentration directly to its effect on MAP. nih.gov
The modeling revealed a relative bioavailability of 2.3 for oxymetazoline administered via pledgets compared to a spray formulation, with slow absorption from the mucosal surface. nih.gov This slow absorption contributed to low serum concentrations and limited hemodynamic effects. researchgate.net Such models are crucial for understanding the dose-response relationship and for optimizing drug administration to maximize efficacy while minimizing potential risks.
Challenges and Limitations in Research
Interindividual Variability in Response
A significant challenge in this compound research is the interindividual variability in patient response. This variability can be influenced by a multitude of factors, making it difficult to predict the effects of the drug in any given individual.
Factors contributing to this variability include:
Individual Sensitivity: Each person's sensitivity to oxymetazoline can differ. ijrpr.com Some individuals may be more susceptible to side effects even at lower doses, while others may tolerate higher doses without noticeable symptoms. ijrpr.com
Physiology of the Nasal Cavity: The anatomy and physiological state of the nasal cavity can affect drug absorption. alzdiscovery.org
Underlying Health Conditions: Individuals with pre-existing cardiovascular issues may be more vulnerable to the systemic effects of oxymetazoline. alzdiscovery.org
Age: Children, particularly those under the age of five, are more prone to the adverse effects of oxymetazoline. ijrpr.com
Genetic Factors: Although not fully elucidated, potential genetic factors may play a role in how an individual responds to oxymetazoline. ijrpr.com
Variability in Administration Technique and Delivered Dose
A significant methodological challenge in clinical research involving nasally administered this compound is the substantial variability in the actual dose delivered to the nasal mucosa. nih.gov This variability is largely influenced by the administration technique, particularly the orientation of the delivery device. nih.govaap.org Standard over-the-counter nasal spray bottles are highly dependent on their position during actuation. nih.gov
Research has demonstrated a dramatic difference in the volume of solution expelled when a spray bottle is used in an upright versus an inverted position. One study found that squeezing the bottle in an upright position delivered a fine mist with an average volume of 28.9 ± 6.8 μL. aap.org However, when the same bottle was inverted, it delivered a steady stream of fluid averaging 1,037 ± 527 μL, representing a potential 75-fold increase in the delivered dose. nih.govaap.org
Further studies have quantified this discrepancy across different users and bottle fill levels. When administered by anesthesia providers from a full bottle, the mean delivered volume was 62 ± 80 μL in the upright position, which increased nearly tenfold to 606 ± 366 μL when the bottle was inverted. nih.govresearchgate.net This issue persists even with half-full bottles, where the delivered volume increased from 41 ± 48 μL (upright) to 645 ± 393 μL (inverted). nih.govresearchgate.net
This variability is not only dependent on the bottle's orientation but also on the individual administering the spray. nih.gov Significant variation in delivered volume has been noted from provider to provider, even under the same conditions. nih.govresearchgate.net For instance, in one study, the delivered volume from a full, upright bottle ranged from 10 to 490 μL among different providers. nih.gov This inherent inconsistency in dosing presents a major confounding variable in research aiming to assess the efficacy or systemic effects of oxymetazoline, as the actual dose received by subjects can vary widely and uncontrollably. nih.gov These findings underscore the need for alternative delivery methods, such as atomization devices that are not position-dependent, to ensure dose consistency in clinical research settings. nih.gov
Table 1: Impact of Administration Technique on Delivered Volume of Oxymetazoline
| Bottle Position | Bottle Fill Level | Mean Delivered Volume (μL) | Standard Deviation (μL) | Fold Increase (Inverted vs. Upright) |
|---|---|---|---|---|
| Upright | Full | 62 | 80 | - |
| Inverted | Full | 606 | 366 | ~9.8x |
| Upright | Half-Full | 41 | 48 | - |
| Inverted | Half-Full | 645 | 393 | ~15.7x |
Data sourced from a study evaluating the impact of bottle position and fill volume on the amount of oxymetazoline delivered by anesthesia providers. nih.govresearchgate.net
Limitations in Pediatric Pharmacokinetic Data
A critical gap in the scientific literature for this compound is the scarcity of robust pharmacokinetic data in the pediatric population. aap.orgaap.orgresearchgate.net Despite its off-label use in children during certain medical procedures, there is a lack of adequate studies detailing its systemic absorption, distribution, metabolism, and excretion in this demographic. aap.orgresearchgate.netnih.gov This limitation poses a significant challenge for establishing evidence-based dosing guidelines and understanding the dose-response relationship in patients under 18 years of age. aap.orgaap.org
The U.S. Food and Drug Administration has approved the use of 0.05% oxymetazoline nasal spray for patients aged six years and older, but its use in younger children is common in clinical practice, particularly in perioperative settings to minimize bleeding. aap.orgaap.orgresearchgate.net However, recommendations for this use are not based on pharmacokinetic evidence. nih.gov The lack of data is a recurring theme in reports and clinical reviews, which frequently call for further studies to understand systemic absorption and effects in children. aap.orgresearchgate.net
One of the few prospective trials investigating this area involved 27 children aged 2 to 17 years undergoing nasal surgery. nih.gov In this study, oxymetazoline was administered via soaked pledgets rather than a spray. The researchers found that, compared to data from spray formulations in adults, the bioavailability from pledgets was increased by a factor of 2.3. nih.gov However, the absorption was very slow, with an absorption half-life of 64 minutes. nih.gov This slow absorption resulted in low serum concentrations and limited hemodynamic changes in the observed subjects. nih.gov While this study provides valuable preliminary data, it is limited to a specific administration method (pledgets) in a perioperative setting and does not provide comprehensive pharmacokinetic profiles for other delivery methods, such as nasal sprays, which are more common for general use. nih.gov The absence of comprehensive data remains a primary methodological limitation in pediatric oxymetazoline research. aap.orgresearchgate.net
Table 2: Summary of Limitations in Pediatric Pharmacokinetic Data for Oxymetazoline
| Research Area | Specific Limitation | Key Findings from Limited Data | Source |
|---|---|---|---|
| General Pharmacokinetics | Scarcity of adequate studies on absorption, distribution, metabolism, and excretion in children. | Data is insufficient to form evidence-based dosing guidelines. | aap.orgaap.orgresearchgate.net |
| Dose-Response Relationship | Lack of data to correlate specific doses with clinical effects and systemic exposure. | Current dosing recommendations for patients >6 years are not based on pediatric pharmacokinetic studies. | nih.govaap.org |
| Administration Method Comparison | Data is primarily focused on nasal spray in adults or pledgets in a limited pediatric surgical cohort. | Bioavailability from pledgets is ~2.3 times higher than from sprays, but absorption is slow (t½_abs = 64 min). | nih.gov |
| Age-Specific Data | Very limited information for different pediatric age groups, especially for children under 6 years. | Off-label use is common, but not supported by pharmacokinetic evidence. | aap.orgresearchgate.net |
Future Directions and Unanswered Questions in Oxymetazoline Hydrochloride Research
Elucidation of Mechanisms for Rebound Congestion
Rebound congestion, or rhinitis medicamentosa, is a well-known complication of prolonged use of topical nasal decongestants like oxymetazoline (B75379), but its precise mechanisms remain poorly understood. fda.govtandfonline.com It is characterized by a paradoxical worsening of nasal congestion, which can lead to a cycle of dependency on the medication. tandfonline.comresearchgate.net While it's widely believed to be related to vasodilation and edema of the nasal mucosa following prolonged vasoconstriction, the underlying cellular and molecular processes are not fully elucidated. researchgate.net
Future research is needed to unravel the complexities of this phenomenon. Key areas of investigation include:
Receptor Down-regulation and Desensitization: Chronic stimulation of α-adrenoceptors by oxymetazoline is thought to lead to their down-regulation and desensitization, reducing the drug's effectiveness over time. atsjournals.orgnih.gov Studies have shown that tachyphylaxis (a rapid decrease in response to a drug) can occur, predominantly at the α1-adrenoceptor. atsjournals.org Further investigation into the specific changes in receptor density, G-protein coupling, and downstream signaling pathways is crucial.
Nasal Hyperreactivity: Prolonged use of oxymetazoline has been shown to induce nasal hyperreactivity. drugbank.com One study found that after 30 days of use, the nasal mucosa's sensitivity to histamine (B1213489) was significantly increased to a level comparable with that of patients with non-allergic nasal hyperreactivity. drugbank.com The mechanisms driving this increased sensitivity require more in-depth study.
Histopathological Changes: Animal studies have suggested that long-term use can lead to histopathological changes in the nasal mucosa. nih.gov More research in human subjects, potentially through non-invasive imaging or biopsy where ethically feasible, could provide valuable insights into the structural changes associated with rebound congestion. fda.gov
Understanding these mechanisms is critical for developing strategies to prevent or mitigate rebound congestion, potentially leading to safer long-term use of oxymetazoline.
Optimization of Combination Therapies
To enhance efficacy and potentially reduce side effects like rebound congestion, research has increasingly focused on combination therapies involving oxymetazoline. The most studied combination is with intranasal corticosteroids.
Studies have shown that the combination of oxymetazoline with nasal corticosteroids such as fluticasone (B1203827) furoate or mometasone (B142194) can be more effective at relieving symptoms of allergic rhinitis than either treatment alone. nih.govnih.gov A key finding from some of these studies is the potential for the corticosteroid to mitigate the risk of rhinitis medicamentosa, even with use beyond the standard recommended duration for oxymetazoline monotherapy. researchgate.netnih.govcochranelibrary.com For example, one study found no evidence of rhinitis medicamentosa after four weeks of treatment with a combination of fluticasone furoate and oxymetazoline. nih.gov Another study reported that a fixed-dose combination of fluticasone furoate and oxymetazoline used for 28 days did not cause rebound congestion. cochranelibrary.comfda.gov
Future research in this area should focus on:
Optimal Dosing and Ratios: Determining the most effective and safe ratios of oxymetazoline to various intranasal corticosteroids.
Long-Term Efficacy and Safety: Conducting larger, multicenter studies to confirm the long-term safety and effectiveness of these combination therapies. nih.gov
Patient Populations: Identifying specific patient populations (e.g., those with severe nasal congestion or particular rhinitis phenotypes) who would benefit most from combination therapy.
Novel Combinations: Exploring combinations with other classes of drugs, such as antihistamines or mast cell stabilizers, to target different aspects of nasal inflammation and congestion.
Below is a table summarizing key findings from studies on combination therapies.
| Combination | Study Focus | Key Findings |
| Oxymetazoline + Fluticasone Furoate | Perennial Allergic Rhinitis | The combination was more effective than either agent alone in reducing total nasal symptom scores. No evidence of rhinitis medicamentosa was observed after 4 weeks of treatment. nih.gov |
| Oxymetazoline + Mometasone Nasal Spray | Persistent Nasal Congestion | The combination decreased nasal congestion and improved quality of life indicators related to activity, with sleep improvement being most notable. nih.gov |
| Fixed-Dose Oxymetazoline + Fluticasone Furoate | Allergic Rhinitis with Moderate-to-Severe Nasal Congestion | The fixed-dose combination was superior to fluticasone alone in relieving nasal congestion and did not cause rebound congestion after 28 days of use. cochranelibrary.comfda.gov |
Long-Term Safety and End-Organ Injury Research
While oxymetazoline is considered safe for short-term topical use, there is a significant gap in the understanding of its long-term safety, particularly concerning systemic side effects and potential end-organ injury. researchgate.net The systemic absorption of oxymetazoline, though generally low with nasal administration, can lead to cardiovascular and central nervous system effects, especially with overuse or in susceptible individuals. nih.govfda.gov
A critical area for future research is the potential for end-organ damage with chronic use. An animal study investigating the long-term application of oxymetazoline in rats reported significant histopathological changes, including ischemic changes, congestion, and necrosis in the tail skin, suggesting end-organ injury. nih.govfda.gov While these findings are from an animal model, they raise important questions about the potential for similar effects in humans with prolonged, high-dose use. nih.gov
Future research priorities include:
Human Long-Term Safety Studies: Prospective, long-term observational studies in humans are needed to evaluate the risk of cardiovascular events (like hypertension and tachycardia), central nervous system effects, and other potential end-organ damage associated with chronic oxymetazoline use. nih.govfda.gov
Biomarker Identification: Research to identify biomarkers that could indicate early signs of systemic toxicity or end-organ stress in individuals using oxymetazoline long-term.
High-Risk Population Studies: Focused studies on populations that may be at higher risk for adverse effects, such as individuals with pre-existing cardiovascular conditions. fda.gov
The table below summarizes findings from a key animal study on end-organ injury.
| Study Type | Subject | Duration | Findings |
| Experimental | Rats | 4 weeks | Significant increases in ischemic changes, congestion, polymorphonuclear leukocyte (PNL) accumulations, necrosis, and ulceration were observed in the tail skin of rats treated with oxymetazoline compared to a control group. nih.govfda.gov |
Further Investigation into Systemic Absorption and Effects in Specific Populations
The systemic absorption and subsequent effects of oxymetazoline are not uniform across all individuals and can be influenced by age and other factors. researchgate.net There is a particular need for more research in specific populations, most notably pediatrics.
Children, and especially infants, are considered to be more susceptible to the systemic effects of oxymetazoline due to factors such as a higher surface area to body weight ratio and potential for accidental ingestion or overdose. nih.gov There have been reports of cardiac and respiratory complications in the pediatric population following oxymetazoline use. researchgate.net Despite its use in children, there is a lack of adequate pharmacokinetic studies in this demographic to establish clear dosing guidelines and understand the full safety profile. researchgate.net
Future research should aim to:
Pediatric Pharmacokinetic and Pharmacodynamic Studies: Conduct well-controlled studies to understand how oxymetazoline is absorbed, distributed, metabolized, and excreted in children of different age groups. researchgate.net This will help in developing age-appropriate dosing and safety guidelines.
Geriatric Population Studies: While no specific problems have been documented to date in the geriatric population, formal studies are lacking. Research is needed to assess the safety and efficacy of oxymetazoline in older adults, who may have co-morbidities or be taking other medications that could interact with it.
Pregnancy and Lactation: Although systemic absorption is generally low, more data is needed to definitively establish the safety of oxymetazoline use during pregnancy and breastfeeding.
Exploration of Novel Receptor Interactions and Downstream Effects
Oxymetazoline's primary mechanism of action is as an agonist at α1- and α2-adrenergic receptors, which mediates its vasoconstrictive effects. However, the full spectrum of its receptor interactions and the resulting downstream signaling cascades are still being explored.
Recent research has delved into the concept of "biased agonism," where a ligand can preferentially activate certain signaling pathways over others at the same receptor. Some studies suggest that oxymetazoline may act as a biased agonist at α1A-adrenoceptors, which could have implications for both its therapeutic effects and side effects. Interestingly, one study indicated that the apparent biased agonism of oxymetazoline towards ERK1/2 phosphorylation might be due to off-target effects at 5-HT1B receptors that are endogenously expressed in certain cell lines. Oxymetazoline has also been shown to interact with serotonin (B10506) 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D receptors. nih.gov
Unanswered questions and future research directions include:
Characterizing Biased Agonism: Further investigation is needed to fully characterize the biased agonist properties of oxymetazoline at different adrenoceptor subtypes and in relevant human tissues.
Off-Target Receptor Effects: Elucidating the clinical relevance of oxymetazoline's interactions with serotonin and other receptor systems. These interactions could contribute to some of its side effects or potentially offer new therapeutic opportunities.
Downstream Signaling Pathways: Mapping the detailed intracellular signaling pathways activated by oxymetazoline beyond simple vasoconstriction. This could reveal novel mechanisms of action and identify new targets for drug development. For instance, some in vitro research has suggested that oxymetazoline may have antioxidant properties.
Advanced Pharmacogenomic and Proteomic Studies on Individual Sensitivity
There is significant interindividual variability in the response to oxymetazoline, which is likely influenced by genetic factors. However, the field of oxymetazoline pharmacogenomics is still in its infancy.
Pharmacogenomics is the study of how genes affect a person's response to drugs. For oxymetazoline, future research should focus on:
Metabolizing Enzymes: In vitro studies have identified CYP2C19 as the primary cytochrome P450 isoform involved in the metabolism of oxymetazoline. researchgate.net Genetic variations (polymorphisms) in the CYP2C19 gene are common and can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes. Research is needed to determine if these variations affect oxymetazoline plasma levels and clinical outcomes (both efficacy and adverse effects). The FDA's table of pharmacogenomic biomarkers notes a link between a combination product of oxymetazoline and tetracaine (B1683103) and Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, indicating a need for caution in these individuals.
Receptor Polymorphisms: Six genes for α-adrenoceptors have been identified. atsjournals.org Variations in the genes encoding the α1- and α2-adrenergic receptors, as well as serotonin receptors, could alter an individual's sensitivity to oxymetazoline, affecting both the decongestant effect and the propensity for side effects.
Transporter Genes: Genes encoding drug transporters could also play a role in the absorption and distribution of oxymetazoline.
Proteomics , the large-scale study of proteins, can also provide valuable insights. Future proteomic studies could:
Identify Biomarkers of Response: Analyze changes in the protein expression profile of nasal mucosal cells in response to oxymetazoline to identify biomarkers that predict therapeutic response or risk of rebound congestion.
Understand Mechanistic Pathways: Use proteomic approaches to further elucidate the signaling pathways involved in both the desired vasoconstrictive effects and the adverse effects of oxymetazoline. A pilot study has already begun to characterize the proteome of olfactory cleft mucus in patients with chronic rhinosinusitis, laying the groundwork for such investigations.
Development of Formulations with Enhanced Safety Profiles
A significant area of ongoing research and development is the creation of new oxymetazoline formulations with improved stability and safety profiles. Oxymetazoline is known to be susceptible to degradation, which can reduce its efficacy and lead to the formation of potentially harmful degradation products.
Key areas of formulation development include:
Enhanced Stability: Researchers are working on developing more stable formulations of oxymetazoline to extend shelf-life and minimize the formation of degradation products. One approach involves the use of transition metal additives to reduce degradation from various reactive pathways, including light-induced degradation.
Controlled Release Systems: The development of novel drug delivery systems, such as proniosomal gels, is being explored. These transdermal systems could potentially offer a controlled release of oxymetazoline, which might improve its safety profile and efficacy for conditions like rosacea by enhancing skin penetration and providing a sustained effect.
Targeted Delivery: Innovations in nasal spray devices that ensure more precise and targeted delivery to the nasal mucosa could help to minimize systemic absorption and reduce the risk of side effects.
The table below highlights some of the research in advanced formulations.
| Formulation Type | Goal | Key Research Findings |
| Stabilized Aqueous Solutions | Reduce degradation and formation of potentially harmful byproducts. | The addition of transition metal additives has been shown to improve stability against degradation, potentially extending shelf-life beyond the current two years. |
| Proniosomal Gels | Enhance transdermal delivery for conditions like rosacea. | An optimized proniosomal gel formulation demonstrated good trapping efficiency, controlled release properties, and enhanced in vitro skin penetration, suggesting it could be a safe and efficacious alternative. |
Q & A
Q. Key design elements :
- Population : Enroll adults with nasal congestion, excluding chronic rhinitis patients to avoid confounding .
- Intervention : Randomize subjects to oxymetazoline (e.g., 0.05% twice daily) or saline control for ≥7 days. Include a washout phase post-treatment to assess rebound effects .
- Outcome measures : Use a 100 mm visual analog scale (VAS) for subjective congestion and acoustic rhinometry for objective nasal airflow measurements .
- Statistical analysis : Apply mixed-effects models to account for repeated measures and adjust for covariates like baseline severity .
Advanced: How can contradictory data on oxymetazoline’s duration of use and rebound congestion be resolved?
Q. Approach :
- Systematic review : Aggregate data from RCTs and observational studies using PRISMA guidelines. Stratify results by dosing frequency (e.g., ≤3 days vs. >3 days) and formulation (spray vs. drops) .
- Meta-regression : Assess heterogeneity by testing covariates such as study duration, sample size, and inclusion/exclusion criteria .
- Preclinical models : Conduct longitudinal studies in animal models (e.g., rabbit nasal mucosa) to evaluate vascular rebound histologically after prolonged exposure .
Advanced: What methodologies optimize oxymetazoline concentration for clinical efficacy while minimizing ciliary toxicity?
Q. Ex vivo protocol :
- Ciliary beat frequency (CBF) assay : Culture human nasal epithelial cells and expose to oxymetazoline (0.25–2.00 g/L). Measure CBF via high-speed digital microscopy at 0, 8, and 16 minutes .
- Dose-response analysis : Use nonlinear regression to determine the IC50 for ciliary inhibition. Clinically, 0.50 g/L balances decongestion (α2-mediated vasoconstriction) with minimal CBF suppression .
Basic: What preclinical models are appropriate for studying systemic absorption and toxicity of oxymetazoline?
- In vivo models : Administer oxymetazoline intravenously in rodents to calculate pharmacokinetic parameters (e.g., half-life, volume of distribution). Monitor blood pressure for α2-mediated systemic effects .
- Toxicology screening : Use OECD-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity assays) .
Advanced: How can researchers evaluate off-label applications of oxymetazoline, such as in acquired blepharoptosis?
Q. Methodology :
- Systematic review : Identify studies measuring mean reflex distance (MRD1) pre- and post-treatment. Use Cohen’s d to quantify effect size vs. placebo .
- Mechanistic studies : Apply topical oxymetazoline to Müller’s muscle in ex vivo primate eyelids. Measure contraction force via force transducers to confirm α1-adrenergic activity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to Category 1 eye damage risk .
- Storage : Store in airtight containers at 2–8°C. Incompatible with strong oxidizers; ensure separate storage .
- Waste disposal : Neutralize with sodium bicarbonate before disposal, adhering to local hazardous waste regulations .
Advanced: How can species-specific dose conversion inform preclinical-to-clinical translation of oxymetazoline studies?
Q. Method :
- Body surface area (BSA) scaling : Use the formula , where Km is the body weight-to-BSA ratio. For example, a 0.5 mg/kg dose in rats converts to ~0.08 mg/kg in humans .
- Validation : Compare pharmacokinetic profiles (AUC, Cmax) across species using allometric scaling .
Advanced: What strategies mitigate batch-to-batch variability in this compound reference standards?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
